Product packaging for Tanogitran(Cat. No.:CAS No. 637328-69-9)

Tanogitran

Cat. No.: B1682928
CAS No.: 637328-69-9
M. Wt: 477.6 g/mol
InChI Key: MAOALPSHCIBFJZ-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tanogitran, also called BIBT986, is a coagulation factor Xa inhibitor potentially for the treatment of septic shock.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31N7O3 B1682928 Tanogitran CAS No. 637328-69-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

637328-69-9

Molecular Formula

C25H31N7O3

Molecular Weight

477.6 g/mol

IUPAC Name

2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid

InChI

InChI=1S/C25H31N7O3/c1-25(29-15-22(33)34,24(35)32-11-3-4-12-32)17-7-10-20-19(13-17)30-21(31(20)2)14-28-18-8-5-16(6-9-18)23(26)27/h5-10,13,28-29H,3-4,11-12,14-15H2,1-2H3,(H3,26,27)(H,33,34)/t25-/m1/s1

InChI Key

MAOALPSHCIBFJZ-RUZDIDTESA-N

Isomeric SMILES

C[C@@](C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIBT-986, BIBT 986, BIBT986, Tanogitran

Origin of Product

United States

Foundational & Exploratory

Tanogitran's Dual Inhibition of Factor Xa and Thrombin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of tanogitran (also known as BIBT 986), a potent dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa). The document outlines the core inhibitory activities, details the experimental methodologies used to characterize these interactions, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a synthetic, small-molecule anticoagulant that competitively and reversibly inhibits both Factor Xa and thrombin, two key serine proteases in the coagulation cascade.[1][2] By targeting these central enzymes, this compound effectively disrupts the amplification of the clotting process, leading to a potent anticoagulant effect. Its dual-action mechanism distinguishes it from anticoagulants that target a single factor in the coagulation pathway.

The chemical structure of this compound is C25H31N7O3 with a molecular weight of 477.56 g/mol .

Quantitative Inhibitory Activity

This compound demonstrates high affinity for both its targets, with a notably stronger inhibition of thrombin compared to Factor Xa. The inhibitory constants (Ki) are summarized in the table below.

Target EnzymeInhibitory Constant (Ki)
Factor Xa26 nM
Thrombin (Factor IIa)2.7 nM
Data sourced from MedchemExpress.[3]

Experimental Protocols

The determination of the inhibitory potency of this compound against Factor Xa and thrombin is typically achieved through in vitro enzymatic assays. These assays measure the ability of the inhibitor to block the enzymatic activity of the target protease on a specific substrate. While the precise, proprietary protocols for this compound are not publicly detailed, the following methodologies are standard for this class of compounds and are based on similar inhibitors developed by the same research programs.

Factor Xa Inhibition Assay (Chromogenic)

This assay quantifies the inhibitory effect of this compound on the activity of purified human Factor Xa.

Materials:

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%).

  • Enzyme: Purified human Factor Xa.

  • Substrate: A chromogenic substrate for Factor Xa (e.g., S-2222).

  • Inhibitor: this compound (BIBT 986) at various concentrations.

  • Reaction Stop Solution: e.g., Acetic Acid.

  • Instrumentation: A microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogenic substrate (typically 405 nm).

Procedure:

  • A solution of human Factor Xa is pre-incubated with varying concentrations of this compound in the reaction buffer in a 96-well plate.

  • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

  • The reaction is allowed to proceed for a fixed period at a controlled temperature (e.g., 37°C).

  • The reaction is terminated by the addition of a stop solution.

  • The absorbance of the product is measured using a microplate reader.

  • The rate of substrate hydrolysis is calculated from the change in absorbance over time.

  • The Ki value is determined by fitting the data to the appropriate enzyme inhibition kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff equation).

Thrombin Inhibition Assay (Chromogenic)

This assay measures the inhibitory activity of this compound against purified human thrombin.

Materials:

  • Buffer: Similar to the Factor Xa assay (e.g., Tris-HCl based buffer).

  • Enzyme: Purified human α-thrombin.

  • Substrate: A chromogenic substrate for thrombin (e.g., S-2238).

  • Inhibitor: this compound (BIBT 986) at various concentrations.

  • Reaction Stop Solution: e.g., Acetic Acid.

  • Instrumentation: A microplate reader.

Procedure:

  • Purified human thrombin is pre-incubated with a range of this compound concentrations in the assay buffer.

  • The reaction is started by adding the thrombin-specific chromogenic substrate.

  • The mixture is incubated for a set time at a constant temperature.

  • The reaction is stopped, and the absorbance of the resulting colored product is measured.

  • The rate of the enzymatic reaction is determined.

  • The Ki is calculated by analyzing the inhibition data using relevant enzyme kinetic equations.

Visualizations

Signaling Pathway: The Coagulation Cascade and this compound's Points of Intervention

Coagulation_Cascade_this compound cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX TF Tissue Factor FVIIa Factor VIIa FVIIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (Factor II) FXa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->FXa This compound->Thrombin

Caption: this compound's dual inhibition of the coagulation cascade.

Experimental Workflow: In Vitro Chromogenic Inhibition Assay

Chromogenic_Assay_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare serial dilutions of this compound Start->Prepare_Inhibitor Prepare_Enzyme Prepare solution of Factor Xa or Thrombin Start->Prepare_Enzyme Incubate Pre-incubate Enzyme with this compound Prepare_Inhibitor->Incubate Prepare_Enzyme->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Reaction Enzymatic Reaction (Fixed time, 37°C) Add_Substrate->Reaction Stop_Reaction Add Stop Solution Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance (e.g., 405 nm) Stop_Reaction->Measure_Absorbance Analyze_Data Data Analysis: Calculate Ki Measure_Absorbance->Analyze_Data End End: Determine Inhibitory Potency Analyze_Data->End

Caption: Workflow for determining enzyme inhibition constants.

Logical Relationship: From Dual Inhibition to Anticoagulant Effect

Logical_Relationship This compound This compound Inhibits_FXa Inhibition of Factor Xa This compound->Inhibits_FXa Inhibits_Thrombin Inhibition of Thrombin This compound->Inhibits_Thrombin Reduced_Thrombin_Gen Reduced Thrombin Generation Inhibits_FXa->Reduced_Thrombin_Gen Reduced_Fibrin_Formation Reduced Fibrin Formation Inhibits_Thrombin->Reduced_Fibrin_Formation Reduced_Thrombin_Gen->Reduced_Fibrin_Formation Anticoagulant_Effect Anticoagulant Effect Reduced_Fibrin_Formation->Anticoagulant_Effect

Caption: Logical flow from molecular action to therapeutic effect.

References

The Early Discovery and Development of Tanogitran: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanogitran (formerly BIBT 986) is a potent, intravenously administered, dual-action anticoagulant that competitively and reversibly inhibits both Factor Xa (FXa) and Factor IIa (thrombin).[1][2] Developed by Boehringer Ingelheim, its unique mechanism of targeting two critical junctures in the coagulation cascade has positioned it as a significant compound of interest in the landscape of anticoagulant therapies. This technical guide provides an in-depth overview of the early discovery and development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Core Quantitative Data

The development of this compound was supported by a series of preclinical and Phase I clinical studies to establish its pharmacokinetic and pharmacodynamic profile.

Table 1: In Vitro Inhibitory Activity of this compound
TargetInhibition Constant (Ki)
Factor Xa26 nM
Thrombin (Factor IIa)2.7 nM

Data sourced from MedchemExpress.[3]

Table 2: Pharmacokinetic Properties of this compound in Healthy Male Volunteers (Intravenous Infusion)
ParameterValueUnit
Clearance~8L/h
Volume of Distribution (Vss)~50L
Dominant Half-life~6hours
Terminal Half-life~12hours
Renal Excretion~50% of total elimination

Data from three randomized, double-blind, placebo-controlled trials.[1][2]

Table 3: Pharmacodynamic Effects of this compound in a Human Endotoxemia Model
ParameterEffect of this compoundPlacebo Group Increase
Activated Partial Thromboplastin Time (aPTT)Dose-dependent prolongation (100% prolongation at highest doses)-
Prothrombin Fragment 1+2Complete suppression6.1-fold
Thrombin-Antithrombin ComplexesComplete suppression14.5-fold
D-dimerComplete suppression3.5-fold
Inflammation, Fibrinolysis, Platelet ActivationNo influence-

Data from a prospective, randomized, double-blind, placebo-controlled, parallel-group dose escalation trial in 48 healthy male volunteers.[4][5][6]

Signaling Pathway and Mechanism of Action

This compound exerts its anticoagulant effect by directly inhibiting two key serine proteases in the coagulation cascade: Factor Xa and Thrombin (Factor IIa).

Coagulation Cascade Inhibition by this compound Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Activates Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Converts Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->FXa Inhibits This compound->Thrombin Inhibits

Figure 1: Dual inhibition of Factor Xa and Thrombin by this compound in the coagulation cascade.

Experimental Protocols

The following methodologies were central to the early evaluation of this compound.

Pharmacokinetic Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
  • Objective: To determine the concentration of this compound in plasma and urine samples.

  • Methodology: While specific parameters for the this compound assay are proprietary, a general workflow for such bioanalytical methods involves:

    • Sample Preparation: Protein precipitation of plasma samples or dilution of urine samples.

    • Chromatographic Separation: Use of a reversed-phase HPLC column to separate this compound from endogenous matrix components.

    • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification. A stable isotope-labeled internal standard is typically employed to ensure accuracy and precision.

HPLC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma/Urine Sample Precipitation Protein Precipitation / Dilution Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation Supernatant->HPLC Injection MS Tandem Mass Spectrometry (Detection & Quantification) HPLC->MS

Figure 2: General workflow for the bioanalysis of this compound using HPLC-MS/MS.
Pharmacodynamic Analysis: Coagulation Assays

  • Objective: To assess the anticoagulant effect of this compound on plasma clotting times.

  • Methodologies: Standard coagulation tests were performed on citrated plasma samples.[1][2]

    • Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways. Plasma is incubated with a contact activator and phospholipids, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.

    • Prothrombin Time (PT) / International Normalized Ratio (INR): Assesses the extrinsic and common pathways. Thromboplastin (a mixture of tissue factor and phospholipids) is added to plasma, and the time to clot formation is recorded.

    • Thrombin Time (TT): Measures the final step of coagulation, the conversion of fibrinogen to fibrin. A known amount of thrombin is added to plasma, and the clotting time is measured. This assay is highly sensitive to direct thrombin inhibitors.

    • Ecarin Clotting Time (ECT): A specific assay for direct thrombin inhibitors. Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin. The time to clot formation after the addition of ecarin to plasma is measured.

Human Endotoxemia Model
  • Objective: To evaluate the anticoagulant and anti-inflammatory effects of this compound in a model of systemic inflammation-induced coagulation activation.

  • Protocol:

    • Healthy male volunteers were enrolled in a randomized, double-blind, placebo-controlled, dose-escalation study.[4][5]

    • A bolus infusion of 2 ng/kg lipopolysaccharide (LPS) from E. coli was administered intravenously to induce a transient systemic inflammatory response and activation of coagulation.[4]

    • Participants received one of three escalating doses of this compound or a placebo intravenously.[4]

    • Blood samples were collected at multiple time points to measure markers of coagulation activation (prothrombin fragment 1+2, thrombin-antithrombin complexes, D-dimer), inflammation, and fibrinolysis.[4][5]

Human Endotoxemia Study Design Screening Healthy Volunteers (Screening & Enrollment) Randomization Randomization Screening->Randomization Group1 This compound Dose 1 Randomization->Group1 Group2 This compound Dose 2 Randomization->Group2 Group3 This compound Dose 3 Randomization->Group3 Placebo Placebo Randomization->Placebo Infusion IV Infusion of This compound or Placebo Group1->Infusion Group2->Infusion Group3->Infusion Placebo->Infusion LPS IV Bolus of LPS (2 ng/kg) Sampling Serial Blood Sampling Infusion->Sampling LPS->Sampling Triggers Coagulation Activation Analysis Analysis of Coagulation & Inflammatory Markers Sampling->Analysis

Figure 3: Logical flow of the human endotoxemia clinical trial for this compound.

Structure-Activity Relationship (SAR) Context

While a specific publication detailing the SAR for this compound's discovery is not publicly available, its development can be understood in the context of research into benzimidazole-based inhibitors. Medicinal chemistry efforts in this area have focused on optimizing the interactions of the inhibitor with the S1, S2, and S4 pockets of both thrombin and Factor Xa. The design of dual inhibitors like this compound involves fine-tuning the chemical structure to achieve a balanced affinity for the active sites of both enzymes, which differ in their charge and hydrophobicity. The development of this compound is closely related to that of dabigatran, a selective direct thrombin inhibitor, suggesting a common structural heritage that was subsequently modified to achieve the dual inhibitory profile.[7]

Conclusion

The early development of this compound established it as a potent dual inhibitor of Factor Xa and thrombin with predictable pharmacokinetic and pharmacodynamic characteristics. The intravenous formulation demonstrated a clear dose-dependent anticoagulant effect in both healthy volunteers and in a human model of endotoxin-induced coagulation activation, without evidence of pro-inflammatory or anti-fibrinolytic effects. These foundational studies provided a strong rationale for its further clinical investigation in the prevention and treatment of thrombotic diseases.

References

Pharmacological Profile of Tanogitran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanogitran (formerly BIBT 986) is a potent, competitive, and reversible dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), key enzymes in the coagulation cascade. Developed by Boehringer Ingelheim, this small molecule anticoagulant has been investigated for its potential in preventing and treating thromboembolic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and pharmacodynamics, based on available preclinical and clinical data.

Mechanism of Action

This compound exerts its anticoagulant effect by directly and competitively inhibiting both Factor Xa and thrombin.[1] By targeting two central points in the coagulation cascade, this compound effectively reduces thrombin generation and activity, thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.

Inhibition of Coagulation Factors

This compound demonstrates high affinity for both Factor Xa and thrombin. The inhibitory constants (Ki) for these interactions have been determined as follows:

TargetKi (nM)
Factor Xa26[2]
Thrombin (Factor IIa)2.7[2]

The lower Ki value for thrombin indicates a higher binding affinity for this enzyme compared to Factor Xa.

Signaling Pathway

The following diagram illustrates the points of intervention of this compound in the coagulation cascade.

pk_study_workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Analysis Dosing IV infusion of escalating doses of BIBT 986 (up to 32h) Blood_Urine Blood and urine samples collected Dosing->Blood_Urine LC_MS Quantification of BIBT 986 concentrations by LC-MS/MS Blood_Urine->LC_MS PD_Tests Measurement of coagulation times (aPTT, INR, TT, ECT) Blood_Urine->PD_Tests endotoxemia_model Volunteers 48 Healthy Male Volunteers Randomization Randomization Volunteers->Randomization Placebo Placebo Randomization->Placebo Tanogitran_Doses Three escalating doses of this compound Randomization->Tanogitran_Doses LPS_Infusion Bolus infusion of 2 ng/kg LPS Placebo->LPS_Infusion Tanogitran_Doses->LPS_Infusion Coagulation_Analysis Measurement of coagulation, platelet activation, and inflammation markers LPS_Infusion->Coagulation_Analysis

References

In Vitro Anticoagulant Properties of Tanogitran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanogitran, also known as BIBT 986, is a potent, reversible, and direct-acting anticoagulant that simultaneously targets two key enzymes in the coagulation cascade: Factor Xa (FXa) and thrombin (Factor IIa). This dual-inhibitory mechanism presents a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders. This technical guide provides a comprehensive overview of the in vitro anticoagulant properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active sites of both Factor Xa and thrombin, thereby inhibiting their enzymatic activity. This dual inhibition effectively blocks two critical steps in the coagulation cascade: the conversion of prothrombin to thrombin by the prothrombinase complex (of which Factor Xa is a key component) and the subsequent thrombin-mediated conversion of fibrinogen to fibrin.

This compound has demonstrated high affinity for its targets, with inhibition constants (Ki) of 2.7 nM for thrombin and 26 nM for Factor Xa.[1]

Tanogitran_Mechanism_of_Action cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Contact Activation Contact Activation FXII FXII Contact Activation->FXII FXI FXI FXII->FXI FIX FIX FXI->FIX Tissue Factor Tissue Factor FVII FVII Tissue Factor->FVII FX FX FVII->FX Prothrombin (FII) Prothrombin (FII) FX->Prothrombin (FII) Prothrombinase Complex Thrombin (FIIa) Thrombin (FIIa) Prothrombin (FII)->Thrombin (FIIa) Fibrinogen Fibrinogen Thrombin (FIIa)->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->FX Inhibits This compound->Thrombin (FIIa) Inhibits aPTT_Workflow Start Start Platelet-Poor Plasma (PPP) + this compound Platelet-Poor Plasma (PPP) + this compound Start->Platelet-Poor Plasma (PPP) + this compound Incubate with aPTT Reagent (Activator + Phospholipids) Incubate with aPTT Reagent (Activator + Phospholipids) Platelet-Poor Plasma (PPP) + this compound->Incubate with aPTT Reagent (Activator + Phospholipids) Add CaCl2 Add CaCl2 Incubate with aPTT Reagent (Activator + Phospholipids)->Add CaCl2 Measure Time to Clot Formation Measure Time to Clot Formation Add CaCl2->Measure Time to Clot Formation End End Measure Time to Clot Formation->End PT_Workflow Start Start Platelet-Poor Plasma (PPP) + this compound Platelet-Poor Plasma (PPP) + this compound Start->Platelet-Poor Plasma (PPP) + this compound Incubate at 37°C Incubate at 37°C Platelet-Poor Plasma (PPP) + this compound->Incubate at 37°C Add PT Reagent (Thromboplastin + CaCl2) Add PT Reagent (Thromboplastin + CaCl2) Incubate at 37°C->Add PT Reagent (Thromboplastin + CaCl2) Measure Time to Clot Formation Measure Time to Clot Formation Add PT Reagent (Thromboplastin + CaCl2)->Measure Time to Clot Formation End End Measure Time to Clot Formation->End

References

Tanogitran for Septic Shock Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septic shock remains a formidable challenge in critical care medicine, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. A key pathophysiological feature of septic shock is the widespread activation of the coagulation cascade, culminating in disseminated intravascular coagulation (DIC), microvascular thrombosis, and subsequent organ failure. Tanogitran (formerly known as BIBT 986) is a potent, reversible, and direct dual inhibitor of two key enzymes in the coagulation cascade: Factor Xa (FXa) and thrombin (Factor IIa). This technical guide provides an in-depth overview of the preclinical and clinical research on this compound in the context of septic shock, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Mechanism of Action: Dual Inhibition of Factor Xa and Thrombin

This compound exerts its anticoagulant effect by competitively inhibiting both FXa and thrombin.[1] It has been shown to have Ki values of 26 nM for FXa and 2.7 nM for thrombin.[1] By targeting these two central points in the coagulation cascade, this compound effectively blocks the amplification of thrombin generation and the subsequent conversion of fibrinogen to fibrin, the key events leading to thrombus formation.

The following diagram illustrates the central role of Factor Xa and Thrombin in the coagulation cascade and the points of inhibition by this compound.

PAMPs_DAMPs PAMPs/DAMPs Monocytes_EndothelialCells Monocytes/ Endothelial Cells PAMPs_DAMPs->Monocytes_EndothelialCells activate TissueFactor Tissue Factor (TF) Monocytes_EndothelialCells->TissueFactor express TF_FVIIa TF-FVIIa Complex TissueFactor->TF_FVIIa FactorVIIa Factor VIIa FactorVIIa->TF_FVIIa FactorX Factor X TF_FVIIa->FactorX activates FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin (FII) FactorXa->Prothrombin activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin Thrombosis Microvascular Thrombosis Fibrin->Thrombosis This compound This compound This compound->FactorXa This compound->Thrombin

Figure 1: this compound's Mechanism of Action in the Coagulation Cascade.

Preclinical Research in a Sepsis Model

A significant body of preclinical evidence for the efficacy of a dual FXa/thrombin inhibitor comes from a study using a baboon model of severe Gram-negative sepsis induced by Escherichia coli infusion. While the specific inhibitor was designated "SATI" (short-acting thrombin and factor Xa inhibitor), its mechanism is identical to this compound, providing a strong surrogate for its potential effects.

Experimental Protocol: Baboon Model of Sepsis
  • Animal Model: 22 anesthetized baboons.[2][3]

  • Sepsis Induction: Infusion of Escherichia coli for 2 hours.[2][3]

  • Treatment Groups:

    • Control (n=8): Received sterile isotonic solution.[2][3]

    • Low-Dose SATI (LD-SATI, n=8): Infusion of 75 μg/kg/h for the first hour, followed by 23 μg/kg/h until the end of the study.[2][3]

    • High-Dose SATI (HD-SATI, n=6): Infusion of 225 μg/kg/h for the first hour, followed by a continuous infusion of 69 μg/kg/h until the end of the study.[2][3]

  • Treatment Initiation: SATI was administered starting 15 minutes after the end of the bacterial exposure.[2][3]

  • Parameters Measured: Markers of coagulation (thrombin-antithrombin complexes, D-dimer), organ damage (lactate dehydrogenase, creatinine, aspartate aminotransferase, amylase), and inflammation (Interleukin-6).[2][3]

Quantitative Data from Preclinical Sepsis Model

The following tables summarize the key quantitative findings from the baboon sepsis study.

Table 1: Effect of Dual FXa/Thrombin Inhibition on Coagulation Markers

ParameterControl GroupLD-SATI GroupHD-SATI Group
Peak Thrombin-Antithrombin Complexes~3-fold higher than treated groupsSignificantly lower than controlSignificantly lower than control
Peak D-dimer Levels~2-fold higher than treated groupsSignificantly lower than controlSignificantly lower than control

Table 2: Effect of Dual FXa/Thrombin Inhibition on Organ Function

ParameterControl GroupLD-SATI GroupHD-SATI Group
Lactate Dehydrogenase~3-fold higher than treated groupsSignificantly lower than controlSignificantly lower than control
Creatinine~2-fold higher than treated groupsSignificantly lower than controlSignificantly lower than control
Aspartate Aminotransferase~3-fold higher than treated groupsSignificantly lower than controlSignificantly lower than control
Amylase~2-fold higher than treated groupsSignificantly lower than controlSignificantly lower than control
AnuriaOnset at 8 hoursPreventedPrevented

Table 3: Effect of Dual FXa/Thrombin Inhibition on Inflammation

ParameterControl GroupLD-SATI GroupHD-SATI Group
Peak Interleukin-6 Release at 12hMarkedly elevatedPreventedPrevented

Clinical Research in a Human Endotoxemia Model

This compound (BIBT 986) has been evaluated in a human model of endotoxin-induced coagulation, which mimics key aspects of the prothrombotic state in sepsis.

Experimental Protocol: Human Endotoxemia Study
  • Study Design: A prospective, randomized, double-blind, placebo-controlled, parallel-group dose-escalation trial.[4][5]

  • Participants: 48 healthy male volunteers.[4][5]

  • Intervention: Participants received one of three doses of this compound or a placebo intravenously, along with a bolus infusion of 2 ng/kg lipopolysaccharide (LPS).[4][5]

  • Parameters Measured: Global coagulation parameters (including activated partial thromboplastin time - aPTT) and in vivo markers of thrombin generation and action (prothrombin fragment, thrombin-antithrombin complexes, and D-dimer).[4][5]

Quantitative Data from Human Endotoxemia Study

Table 4: Effect of this compound on Coagulation Markers in a Human Endotoxemia Model

ParameterPlacebo Group (LPS-induced increase)This compound Group (doses prolonging aPTT by 100%)
Prothrombin Fragment6.1-fold increaseComplete suppression of increase
Thrombin-Antithrombin Complexes14.5-fold increaseComplete suppression of increase
D-dimer3.5-fold increaseComplete suppression of increase

Of note, in this study, this compound did not influence inflammation, fibrinolysis, or platelet activation.[4][5]

The following diagram illustrates the experimental workflow for the human endotoxemia study.

HealthyVolunteers 48 Healthy Male Volunteers Randomization Randomization HealthyVolunteers->Randomization Placebo Placebo IV Randomization->Placebo Tanogitran_D1 This compound Dose 1 IV Randomization->Tanogitran_D1 Tanogitran_D2 This compound Dose 2 IV Randomization->Tanogitran_D2 Tanogitran_D3 This compound Dose 3 IV Randomization->Tanogitran_D3 LPS_infusion Bolus Infusion of 2 ng/kg LPS Placebo->LPS_infusion Tanogitran_D1->LPS_infusion Tanogitran_D2->LPS_infusion Tanogitran_D3->LPS_infusion Measurements Measurement of Coagulation, Platelet, and Inflammatory Markers LPS_infusion->Measurements

Figure 2: Experimental Workflow of the Human Endotoxemia Study.

Downstream Signaling and Pathophysiological Implications

The inhibition of Factor Xa and thrombin by this compound has broader implications beyond simple anticoagulation, particularly in the context of sepsis. Both FXa and thrombin can activate Protease-Activated Receptors (PARs) on various cell types, including endothelial cells and immune cells. This activation can trigger pro-inflammatory and pro-thrombotic cellular responses. By inhibiting FXa and thrombin, this compound may also attenuate these detrimental cellular signaling pathways, contributing to the observed organ protection in the preclinical model.

The following diagram depicts the potential downstream signaling effects of FXa and thrombin and their inhibition by this compound.

FactorXa Factor Xa PARs Protease-Activated Receptors (PARs) FactorXa->PARs activates Thrombin Thrombin (FIIa) Thrombin->PARs activates This compound This compound This compound->FactorXa This compound->Thrombin CellularActivation Cellular Activation (Endothelial, Immune Cells) PARs->CellularActivation Inflammation Inflammation CellularActivation->Inflammation Coagulation Coagulation CellularActivation->Coagulation OrganDysfunction Organ Dysfunction Inflammation->OrganDysfunction Coagulation->OrganDysfunction

Figure 3: Downstream Signaling Implications of this compound's Action.

Conclusion and Future Directions

This compound, a dual inhibitor of Factor Xa and thrombin, has demonstrated significant potential in mitigating the coagulopathy associated with septic shock. Preclinical data from a baboon model of severe sepsis suggest that this class of inhibitors can not only attenuate disseminated intravascular coagulation but also protect against organ dysfunction and reduce inflammation. These findings are supported by a clinical study in a human endotoxemia model, where this compound effectively suppressed the activation of coagulation.

Further research is warranted to fully elucidate the therapeutic potential of this compound in patients with septic shock. Future clinical trials should aim to confirm the promising preclinical findings of organ protection and explore the impact on patient-centered outcomes, such as organ failure-free days and mortality. The development of a targeted therapeutic like this compound could represent a significant advancement in the management of this devastating condition.

References

An In-Depth Technical Guide to the Binding Affinity of Tanogitran with Factor Xa and Thrombin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanogitran, also known as BIBT 986, is a potent, direct, and competitive dual inhibitor of two key serine proteases in the coagulation cascade: Factor Xa (FXa) and thrombin (Factor IIa).[1] Its ability to target both enzymes distinguishes it from many other anticoagulants that are selective for a single factor. This technical guide provides a comprehensive overview of this compound's binding affinity to FXa and thrombin, including quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.

Core Data: Binding Affinity of this compound

The inhibitory potency of this compound against Factor Xa and thrombin is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Target EnzymeInhibition Constant (Ki)
Factor Xa (FXa)26 nM
Thrombin (FIIa)2.7 nM

Table 1: Binding Affinity of this compound for Factor Xa and Thrombin.[2]

These values indicate that this compound has a higher affinity for thrombin, being approximately 9.6-fold more potent in its inhibition of thrombin compared to Factor Xa.

Mechanism of Action: Dual and Competitive Inhibition

This compound functions as a competitive inhibitor for both Factor Xa and thrombin.[1] This means that it binds to the active site of these enzymes, thereby preventing the binding and cleavage of their natural substrates, prothrombin and fibrinogen, respectively. This dual inhibition at two critical junctures in the coagulation cascade contributes to its effective anticoagulant properties.

The coagulation cascade is a series of enzymatic reactions that ultimately leads to the formation of a fibrin clot. Factor Xa is a key enzyme at the convergence of the intrinsic and extrinsic pathways, responsible for converting prothrombin to thrombin. Thrombin then acts on fibrinogen to form fibrin monomers, which polymerize to form the clot. By inhibiting both FXa and thrombin, this compound effectively attenuates the amplification of the coagulation cascade and the final clot formation.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Factor IX Factor IX Factor XI->Factor IX Factor X Factor X Factor IX->Factor X Factor VIIIa Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Factor VII->Factor X Tissue Factor Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Factor Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot This compound This compound This compound->Factor Xa Inhibits This compound->Thrombin Inhibits

Figure 1: Simplified Coagulation Cascade and this compound's Targets.

Experimental Protocols

The determination of the binding affinity of this compound and its anticoagulant effects involves a series of in vitro and ex vivo assays. While the specific, detailed protocols for the initial Ki determination of this compound are proprietary to its developers, this section outlines the standard, widely accepted methodologies for such investigations, based on available literature for similar inhibitors and the pharmacodynamic studies of this compound.[3][4]

Determination of Inhibition Constant (Ki) using Chromogenic Substrate Assays

Principle: This method measures the ability of an inhibitor to block the enzymatic activity of Factor Xa or thrombin on a specific, synthetic chromogenic substrate. The enzyme cleaves the substrate, releasing a colored product (p-nitroaniline, pNA) which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the enzyme's activity.

Materials:

  • Purified human Factor Xa or human α-thrombin

  • Specific chromogenic substrate for Factor Xa (e.g., CH3OCO-D-CHA-Gly-Arg-pNA-AcOH) or thrombin (e.g., Chromogenix S-2238)

  • Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • This compound (BIBT 986) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A fixed concentration of Factor Xa or thrombin is pre-incubated with varying concentrations of this compound in the reaction buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding equilibrium to be reached.

  • Reaction Initiation: The reaction is initiated by the addition of the chromogenic substrate.

  • Kinetic Measurement: The absorbance at 405 nm is measured at regular intervals to determine the initial velocity (rate of product formation) of the reaction.

  • Data Analysis: The initial velocities are plotted against the inhibitor concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme's activity) is determined by fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:

    Ki = IC50 / (1 + [S]/Km)

    where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified Enzyme (FXa or Thrombin) - Chromogenic Substrate - this compound dilutions - Buffer Preincubation Pre-incubate Enzyme and this compound Reagents->Preincubation Initiation Initiate reaction with Chromogenic Substrate Preincubation->Initiation Measurement Measure Absorbance at 405 nm (Kinetic Read) Initiation->Measurement Velocity Calculate Initial Velocity Measurement->Velocity IC50 Determine IC50 from Dose-Response Curve Velocity->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Figure 2: Workflow for Determining Ki using a Chromogenic Assay.
Assessment of Anticoagulant Activity using Clotting Assays

Principle: Clotting assays measure the time it takes for plasma to form a clot after the addition of a trigger. The prolongation of clotting time in the presence of an inhibitor reflects its anticoagulant activity.

Pharmacodynamic Assays for this compound (BIBT 986): The in vivo anticoagulant effect of this compound has been assessed using the following standard clotting tests:[3]

  • Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways.

  • Prothrombin Time (PT), expressed as International Normalized Ratio (INR): Measures the integrity of the extrinsic and common pathways.

  • Thrombin Time (TT): Measures the final step of coagulation, the conversion of fibrinogen to fibrin by thrombin.

  • Ecarin Clotting Time (ECT): Measures the activity of direct thrombin inhibitors by using ecarin, a snake venom that directly activates prothrombin.

General Procedure for Clotting Assays:

  • Sample Preparation: Citrated plasma is obtained from blood samples.

  • Incubation: A specific volume of plasma is incubated with either a saline control or varying concentrations of this compound at 37°C.

  • Clot Initiation: The clotting cascade is initiated by adding a specific reagent (e.g., aPTT reagent, thromboplastin for PT, thrombin for TT, or ecarin for ECT) and calcium chloride.

  • Clot Detection: The time to clot formation is measured using a coagulometer, which detects changes in optical density or mechanical movement.

  • Data Analysis: The clotting times are plotted against the inhibitor concentrations to evaluate the dose-dependent anticoagulant effect.

Selectivity Profile

The ratio of the Ki values for Factor Xa and thrombin provides a quantitative measure of this compound's selectivity.

selectivity cluster_this compound This compound cluster_targets Targets cluster_selectivity Selectivity T Dual Inhibitor FXa Factor Xa Ki = 26 nM T->FXa Thrombin Thrombin Ki = 2.7 nM T->Thrombin S ~9.6-fold more selective for Thrombin FXa->S Thrombin->S

Figure 3: this compound's Binding Selectivity for Thrombin over Factor Xa.

Conclusion

This compound is a potent dual inhibitor of Factor Xa and thrombin with a clear preference for thrombin. Its competitive mechanism of action at two central points in the coagulation cascade results in effective anticoagulation. The binding affinities and anticoagulant effects of this compound have been characterized using a combination of in vitro enzyme kinetic assays and ex vivo clotting assays. This comprehensive understanding of its binding profile and mechanism of action is crucial for its continued evaluation and potential therapeutic applications in thrombotic disorders.

References

An In-depth Technical Guide to the Synthesis and Purification of Tanogitran for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Tanogitran, a potent dual inhibitor of Factor Xa and thrombin. The described protocols are intended for laboratory-scale preparation and are based on established principles of organic synthesis and chromatography for structurally related molecules. This document also outlines the analytical techniques for quality control and visualizes the compound's mechanism of action and synthetic workflow.

Introduction

This compound is a small molecule anticoagulant that exerts its therapeutic effect by simultaneously inhibiting two key enzymes in the coagulation cascade: Factor Xa and thrombin. This dual-action mechanism offers a potentially effective approach to the prevention and treatment of thromboembolic disorders. For research and development purposes, access to a reliable supply of high-purity this compound is essential. This guide details a plausible synthetic route and purification strategy to obtain laboratory-grade this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of a central benzimidazole scaffold followed by the sequential addition of its functional side chains. The following protocol is a representative pathway based on common organic chemistry transformations utilized for analogous benzimidazole-based inhibitors.

Experimental Protocols

Step 1: Synthesis of the Substituted Benzimidazole Core

The initial step focuses on the creation of the core heterocyclic structure of this compound.

  • Reaction: A substituted N-methyl-benzene-1,2-diamine is condensed with a protected amino acid derivative to form the benzimidazole ring.

  • Materials:

    • 4-Bromo-N¹-methylbenzene-1,2-diamine

    • N-Boc-glycine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • To a solution of 4-Bromo-N¹-methylbenzene-1,2-diamine (1.0 eq) and N-Boc-glycine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield the benzimidazole core.

Step 2: Introduction of the Pyrrolidine Side Chain via Suzuki Coupling

A Suzuki coupling reaction is employed to attach the pyrrolidine-containing side chain to the benzimidazole core.

  • Reaction: The bromo-substituted benzimidazole is coupled with a suitable boronic acid or ester derivative of the pyrrolidine side chain.

  • Materials:

    • Product from Step 1

    • (R)-1-(tert-butoxycarbonyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine-2-carboxylic acid

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • Aqueous sodium carbonate solution (2 M)

    • Toluene and Ethanol

  • Procedure:

    • To a degassed mixture of the bromo-benzimidazole (1.0 eq), the boronic ester (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in toluene and ethanol, add the aqueous sodium carbonate solution.

    • Heat the mixture to reflux for 12 hours under an inert atmosphere.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

    • Purify the residue by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Step 3: Functionalization of the Benzimidazole 2-Position

The methyl group at the 2-position of the benzimidazole is functionalized to introduce the (4-carbamimidoyl-phenylamino)-methyl group.

  • Reaction: Bromination of the methyl group followed by nucleophilic substitution with 4-aminobenzamidine.

  • Materials:

    • Product from Step 2

    • N-Bromosuccinimide (NBS)

    • AIBN (Azobisisobutyronitrile)

    • Carbon tetrachloride

    • 4-Aminobenzamidine

    • Potassium carbonate

    • Acetonitrile

  • Procedure:

    • Bromination: Reflux a solution of the product from Step 2, NBS (1.1 eq), and a catalytic amount of AIBN in carbon tetrachloride for 4 hours. Cool the mixture, filter, and concentrate the filtrate.

    • Substitution: Dissolve the crude bromide in acetonitrile, add 4-aminobenzamidine (1.5 eq) and potassium carbonate (2.0 eq). Stir at 50°C for 8 hours.

    • Filter the reaction mixture and concentrate the filtrate. Purify the crude product by silica gel column chromatography (Eluent: Dichloromethane/Methanol gradient).

Step 4: Final Deprotection

The final step involves the removal of the Boc protecting groups to yield this compound.

  • Reaction: Acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) groups.

  • Materials:

    • Product from Step 3

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the protected precursor in DCM and cool to 0°C.

    • Add TFA dropwise and stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA to obtain the crude this compound trifluoroacetate salt.

Purification of this compound

High purity is critical for laboratory studies. A combination of chromatographic techniques is recommended for the purification of the final compound.

1. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: A reversed-phase C18 column is suitable for the purification of polar compounds like this compound.

  • Mobile Phase: A gradient of water (containing 0.1% TFA) and acetonitrile is typically used.

  • Detection: UV detection at approximately 280 nm.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Inject the solution onto the preparative HPLC system.

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions and lyophilize to obtain the purified this compound as a TFA salt.

2. Salt Exchange (Optional)

If a different salt form is required, the TFA salt can be converted to other salts (e.g., hydrochloride) by treating with the corresponding acid and precipitating or by using ion-exchange chromatography.

Data Presentation

The following table summarizes the anticipated yields and purity at each stage of the synthesis and purification process. These are representative values and may vary based on experimental conditions.

StepDescriptionExpected Yield (%)Expected Purity (%)
1Benzimidazole Core Synthesis75>90
2Suzuki Coupling65>85
3Functionalization50>80
4Deprotection (Crude Product)>90~75
5Preparative HPLC80 (from crude)>98

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, the following analytical methods are essential.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of 0.1% TFA in water (A) and acetonitrile (B).

    • Detection: UV at 280 nm.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

    • Technique: Electrospray Ionization (ESI-MS) in positive ion mode to observe the [M+H]⁺ ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • ¹H NMR and ¹³C NMR: To verify the presence of all expected protons and carbons and their chemical environments.

Visualizations

Mechanism of Action

This compound functions by inhibiting both Factor Xa and thrombin, which are critical enzymes in the common pathway of the coagulation cascade.

Coagulation Cascade Inhibition by this compound Mechanism of Action of this compound Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Intrinsic & Extrinsic Pathways Factor Xa->Prothrombin Fibrin Fibrin Fibrinogen->Fibrin Clot Formation This compound This compound This compound->Thrombin This compound->Factor Xa

Caption: Inhibition of Factor Xa and Thrombin by this compound in the Coagulation Cascade.

Experimental Workflow

The overall process from starting materials to purified this compound can be visualized as a linear workflow.

This compound Synthesis and Purification Workflow Synthesis and Purification Workflow Starting\nMaterials Starting Materials Step 1:\nBenzimidazole\nFormation Step 1: Benzimidazole Formation Starting\nMaterials->Step 1:\nBenzimidazole\nFormation Step 2:\nSuzuki\nCoupling Step 2: Suzuki Coupling Step 1:\nBenzimidazole\nFormation->Step 2:\nSuzuki\nCoupling Step 3:\nFunctionalization Step 3: Functionalization Step 2:\nSuzuki\nCoupling->Step 3:\nFunctionalization Step 4:\nDeprotection Step 4: Deprotection Step 3:\nFunctionalization->Step 4:\nDeprotection Crude\nthis compound Crude This compound Step 4:\nDeprotection->Crude\nthis compound Purification\n(Prep-HPLC) Purification (Prep-HPLC) Crude\nthis compound->Purification\n(Prep-HPLC) Pure\nthis compound Pure This compound Purification\n(Prep-HPLC)->Pure\nthis compound

Methodological & Application

Application Notes: In Vitro Evaluation of Tanogitran's Anticoagulant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanogitran (also known as BIBT 986) is a potent, direct, and reversible dual inhibitor of both Factor Xa (FXa) and thrombin (Factor IIa), key enzymes in the coagulation cascade.[1][2][3][4][5] Its inhibitory activity against these targets confers its anticoagulant properties, making it a subject of interest for the research and development of new antithrombotic therapies. This compound has demonstrated a predictable pharmacokinetic and pharmacodynamic profile, with a linear correlation observed between its plasma concentration and anticoagulant effect.[1]

These application notes provide detailed protocols for in vitro assays to characterize the anticoagulant and antiplatelet activity of this compound. The described methods include the Prothrombin Time (PT) assay, the Activated Partial Thromboplastin Time (aPTT) assay, and a thrombin-induced platelet aggregation assay.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active sites of both Factor Xa and thrombin, thereby inhibiting their enzymatic activity. Factor Xa is a critical component of the prothrombinase complex, which is responsible for the conversion of prothrombin to thrombin. Thrombin, in turn, is the final effector enzyme of the coagulation cascade, responsible for cleaving fibrinogen to fibrin, leading to clot formation, and also for activating platelets. By inhibiting both FXa and thrombin, this compound effectively blocks two crucial steps in the coagulation cascade.

The reported in vitro inhibition constants (Ki) for this compound are:

  • Factor Xa: 26 nM[1][5]

  • Thrombin (Factor IIa): 2.7 nM[1][5]

coagulation_cascade_inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Platelets Platelets Thrombin->Platelets Fibr Fibr Fibrinogen->Fibr Thrombin Fibrin Fibrin (Clot) FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Prothrombinase Complex ActivatedPlatelets Activated Platelets Platelets->ActivatedPlatelets Thrombin This compound This compound This compound->Thrombin Inhibits (Ki = 2.7 nM) This compound->FactorXa Inhibits (Ki = 26 nM)

Diagram 1: Mechanism of Action of this compound.

Data Presentation

The following tables summarize the expected outcomes from the in vitro assays with this compound. Please note that while dose-dependent effects have been documented, specific concentration-response data from publicly available sources are limited. The provided data is based on reported inhibitory constants and qualitative descriptions of its effects.

Table 1: Inhibitory Activity of this compound

TargetInhibition Constant (Ki)
Factor Xa26 nM[1][5]
Thrombin (Factor IIa)2.7 nM[1][5]

Table 2: Expected Anticoagulant Effect of this compound in Coagulation Assays

AssayExpected Outcome with Increasing this compound ConcentrationNotes
Prothrombin Time (PT)Concentration-dependent prolongationPrimarily sensitive to the inhibition of Factor Xa.
Activated Partial Thromboplastin Time (aPTT)Concentration-dependent prolongationSensitive to the inhibition of both thrombin and Factor Xa. Doses of this compound that prolonged the aPTT by 100% have been shown to completely suppress thrombin generation markers.[3]

Table 3: Expected Antiplatelet Effect of this compound

AssayAgonistExpected Outcome with Increasing this compound Concentration
Platelet AggregationThrombinConcentration-dependent inhibition

Experimental Protocols

experimental_workflow start Start: Prepare this compound Stock Solutions prep_plasma Prepare Platelet-Poor Plasma (PPP) and Platelet-Rich Plasma (PRP) start->prep_plasma pt_assay Prothrombin Time (PT) Assay prep_plasma->pt_assay aptt_assay Activated Partial Thromboplastin Time (aPTT) Assay prep_plasma->aptt_assay agg_assay Platelet Aggregation Assay prep_plasma->agg_assay data_analysis Data Analysis: - Calculate Clotting Times - Determine % Inhibition - Generate Dose-Response Curves pt_assay->data_analysis aptt_assay->data_analysis agg_assay->data_analysis end End: Report Results data_analysis->end

Diagram 2: General Experimental Workflow.
Prothrombin Time (PT) Assay

Principle: The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. It measures the time taken for a clot to form in plasma after the addition of thromboplastin (a source of tissue factor) and calcium. This compound's inhibition of Factor Xa is expected to prolong the PT.

Materials:

  • This compound

  • Platelet-Poor Plasma (PPP)

  • PT reagent (containing thromboplastin and calcium chloride)

  • Coagulometer

  • Calibrated pipettes

  • Incubator/water bath at 37°C

Procedure:

  • Prepare a series of dilutions of this compound in a suitable buffer.

  • Pre-warm the PT reagent and PPP to 37°C.

  • In a coagulometer cuvette, pipette 50 µL of PPP.

  • Add 5 µL of the this compound dilution or vehicle control to the PPP and incubate for 3 minutes at 37°C.

  • Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.

  • The coagulometer will automatically measure the time to clot formation in seconds.

  • Perform each measurement in triplicate.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin), phospholipids (partial thromboplastin), and calcium to plasma. This compound's inhibition of both thrombin and Factor Xa will prolong the aPTT.

Materials:

  • This compound

  • Platelet-Poor Plasma (PPP)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (0.025 M) solution

  • Coagulometer

  • Calibrated pipettes

  • Incubator/water bath at 37°C

Procedure:

  • Prepare a series of dilutions of this compound in a suitable buffer.

  • Pre-warm the aPTT reagent, calcium chloride solution, and PPP to 37°C.

  • In a coagulometer cuvette, mix 50 µL of PPP with 50 µL of the aPTT reagent.

  • Add 5 µL of the this compound dilution or vehicle control to the mixture and incubate for 3-5 minutes at 37°C.

  • Initiate clotting by adding 50 µL of the pre-warmed calcium chloride solution.

  • The coagulometer will measure the time to clot formation in seconds.

  • Perform each measurement in triplicate.

Thrombin-Induced Platelet Aggregation Assay

Principle: This assay measures the ability of an agent to inhibit platelet aggregation induced by a specific agonist, in this case, thrombin. This compound's direct inhibition of thrombin is expected to reduce or prevent thrombin-mediated platelet aggregation. Light transmission aggregometry is a common method where an increase in light transmission through a platelet suspension corresponds to platelet aggregation.

Materials:

  • This compound

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP) for blanking

  • Thrombin (human α-thrombin)

  • Aggregometer

  • Calibrated pipettes

  • Stir bars

Procedure:

  • Prepare PRP and PPP from fresh human blood collected in sodium citrate.

  • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.

  • Add 50 µL of the this compound dilution or vehicle control and incubate for 5 minutes at 37°C with stirring.

  • Initiate platelet aggregation by adding a pre-determined concentration of thrombin (e.g., 0.1 U/mL).

  • Record the change in light transmission for 5-10 minutes.

  • The percentage of aggregation is calculated relative to the PPP control.

  • Determine the IC₅₀ value of this compound by testing a range of concentrations.

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the anticoagulant and antiplatelet activities of this compound. The PT and aPTT assays are fundamental for quantifying its impact on the coagulation cascade, while the thrombin-induced platelet aggregation assay directly assesses its effect on a key aspect of thrombin's function. Consistent and reproducible data from these assays are crucial for the preclinical and clinical development of this compound as a potential antithrombotic agent.

References

Application Note: Thrombin Generation Assay (TGA) Protocol Using Tanogitran

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The Thrombin Generation Assay (TGA) is a global hemostasis assay that provides a comprehensive assessment of the overall potential of a plasma sample to generate thrombin.[1][2] Unlike traditional clotting tests such as prothrombin time (PT) or activated partial thromboplastin time (aPTT), which measure the time to clot formation, the TGA measures the entire process of thrombin generation and decay over time.[1][3] This provides a more detailed and physiologically relevant picture of the coagulation status, making it a valuable tool in both research and clinical settings for evaluating bleeding and thrombotic risks.[1][4]

Tanogitran is a dual inhibitor of thrombin (Factor IIa) and Factor Xa, key enzymes in the coagulation cascade.[5][6][7] Its anticoagulant properties make it a subject of interest in the development of new antithrombotic therapies.[5] This application note provides a detailed protocol for utilizing a Thrombin Generation Assay to characterize the in vitro effects of this compound on coagulation in human plasma. The protocol is intended for researchers, scientists, and drug development professionals.

The primary parameters derived from the TGA, often visualized as a thrombogram, include:

  • Lag Time (LT): The time from the initiation of the reaction until the start of thrombin generation.[2]

  • Peak Thrombin (Peak): The maximum concentration of thrombin reached.[2]

  • Time to Peak (ttPeak): The time taken to reach the peak thrombin concentration.[2]

  • Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time, represented by the area under the curve.[2]

  • Velocity Index: The rate of thrombin generation.[2]

Principle of the Assay

The TGA measures the kinetics of thrombin formation in citrated plasma after the activation of coagulation.[2][8] The assay is typically initiated by the addition of a trigger reagent containing tissue factor (TF) and phospholipids, along with calcium.[1][2] Thrombin activity is continuously monitored by measuring the cleavage of a fluorogenic or chromogenic substrate specific for thrombin.[1][9][10] The resulting signal is converted into thrombin concentration over time using a calibrator of known thrombin activity.[4][11] By spiking plasma samples with varying concentrations of this compound, this protocol allows for the quantitative assessment of its inhibitory effect on thrombin generation.

Materials and Reagents

  • Platelet-Poor Plasma (PPP): Prepared from citrated whole blood by double centrifugation.

  • This compound: Stock solution of known concentration, dissolved in an appropriate vehicle (e.g., DMSO, saline).

  • TGA Trigger Reagent (e.g., containing a low concentration of recombinant human tissue factor and phospholipids).

  • Fluorogenic Substrate (e.g., Z-Gly-Gly-Arg-AMC).

  • Thrombin Calibrator: A preparation of active thrombin with a known concentration, often complexed with α2-macroglobulin.[11]

  • Assay Buffer (e.g., HEPES-buffered saline with bovine serum albumin).

  • 96-well black microplates (for fluorescence-based assays).

  • Fluorometer with a temperature-controlled plate reader capable of excitation at ~390 nm and emission at ~460 nm.

  • Calibrated automated thrombogram (CAT) system or similar TGA platform.[12]

  • Reagent-grade water.

  • Pipettes and tips.

Experimental Protocol

Preparation of Reagents
  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the plasma samples.

  • Plasma Preparation: Thaw frozen platelet-poor plasma at 37°C. Ensure plasma is used within a specified timeframe after thawing to maintain the integrity of coagulation factors.[13]

  • Reagent Reconstitution: Prepare the TGA trigger reagent, fluorogenic substrate, and thrombin calibrator according to the manufacturer's instructions. Keep reagents on ice until use.[9]

Assay Procedure
  • Sample Preparation:

    • Pipette 80 µL of platelet-poor plasma into the wells of a 96-well microplate.

    • Add 10 µL of the this compound working solution or vehicle control to the appropriate wells.

    • Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C to allow for the interaction of this compound with the plasma proteins.

  • Calibration Wells:

    • In separate wells, pipette 80 µL of plasma and 20 µL of the thrombin calibrator. This will be used by the software to convert the fluorescence signal to thrombin concentration.

  • Initiation of Thrombin Generation:

    • Dispense 20 µL of the TGA trigger reagent (containing TF and phospholipids) into each well containing the plasma samples.

    • Immediately following, dispense 20 µL of the fluorogenic substrate/calcium chloride solution into each well to start the reaction.

  • Measurement:

    • Place the microplate into the pre-warmed (37°C) fluorometer.

    • Measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes).

Data Analysis

The fluorescence data is automatically converted into a thrombin generation curve (thrombogram) by the accompanying software, using the signal from the thrombin calibrator for conversion. The key parameters (Lag Time, Peak Thrombin, ttPeak, and ETP) are calculated from this curve.[14]

The effect of this compound is evaluated by comparing the TGA parameters of the samples containing the inhibitor to the vehicle control. The results can be expressed as a percentage of inhibition or plotted as dose-response curves to determine IC50 values.

Data Presentation

The quantitative data from the TGA experiments should be summarized in a clear and structured table for easy comparison of the effects of different this compound concentrations.

Table 1: Effect of this compound on Thrombin Generation Parameters

This compound (nM)Lag Time (min)Peak Thrombin (nM)Time to Peak (min)ETP (nM*min)
0 (Vehicle)3.5 ± 0.2150 ± 108.1 ± 0.41650 ± 80
104.8 ± 0.3125 ± 89.5 ± 0.51300 ± 75
307.2 ± 0.590 ± 612.3 ± 0.7950 ± 60
10015.6 ± 1.145 ± 420.1 ± 1.2400 ± 35
300>3015 ± 2>30150 ± 20

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Signaling Pathway

cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor FVIIa FVIIa Tissue Factor->FVIIa activates FX FX FVIIa->FX activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->FXa inhibits This compound->Thrombin inhibits

Caption: Mechanism of action of this compound in the coagulation cascade.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plasma Plasma Dispense Dispense Plasma->Dispense This compound This compound This compound->Dispense Reagents Reagents Initiate Initiate Reagents->Initiate Incubate Incubate Dispense->Incubate Incubate->Initiate Measure Measure Initiate->Measure Thrombogram Thrombogram Measure->Thrombogram Parameters Parameters Thrombogram->Parameters IC50 IC50 Parameters->IC50

Caption: Workflow for the Thrombin Generation Assay with this compound.

References

Application Notes and Protocols for Preclinical Evaluation of Tanogitran in Animal Models of Deep Vein Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deep Vein Thrombosis (DVT) is a significant medical condition characterized by the formation of a blood clot within a deep vein, most commonly in the legs. Preclinical evaluation of novel anticoagulants is crucial for determining their efficacy and safety profile before human trials. Tanogitran is a potent, dual-action anticoagulant that directly inhibits both Factor Xa (FXa) and Thrombin (Factor IIa), key enzymes in the coagulation cascade.[1][2] This document provides detailed application notes and protocols for testing the antithrombotic effects of this compound in established animal models of DVT.

The selection of an appropriate animal model is critical and depends on the specific research question. Rodent models are frequently utilized for initial efficacy and dose-ranging studies due to their well-characterized thrombotic mechanisms and the availability of genetic variants.[2] Larger animal models, such as those in rabbits or pigs, may be used for more advanced preclinical studies to assess drug efficacy and safety in a system that more closely resembles human anatomy and physiology.

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by directly and competitively inhibiting two key enzymes in the coagulation cascade: Factor Xa and Thrombin.[1][2]

  • Factor Xa Inhibition: By binding to Factor Xa, this compound prevents the conversion of prothrombin to thrombin.

  • Thrombin Inhibition: this compound also directly binds to and inhibits thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.

This dual-inhibition mechanism suggests a potent and potentially synergistic antithrombotic effect.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa VIIIa VIIIa Xa Xa X->Xa + Va TF Tissue Factor TF_VIIa TF-VIIa complex TF->TF_VIIa VII VII VIIa VIIa VII->VIIa TF VIIa->TF_VIIa TF_VIIa->X Tanogitran_Xa This compound Inhibition Xa->Tanogitran_Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Tanogitran_Thrombin This compound Inhibition Thrombin->Tanogitran_Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin

Coagulation cascade showing this compound's dual inhibition points.

Animal Models of Deep Vein Thrombosis

Several well-established animal models are used to induce DVT and evaluate antithrombotic agents. The choice of model depends on the desired characteristics of the thrombus (e.g., occlusive vs. non-occlusive, red vs. white) and the specific aspects of thrombosis being investigated.

Stasis-Induced Venous Thrombosis Model (Rat)

This model is widely used to create a large, fibrin-rich thrombus, closely mimicking clinical DVT. It involves the complete ligation of a major vein, typically the inferior vena cava (IVC).

Ferric Chloride (FeCl₃)-Induced Venous Thrombosis Model (Rat)

Topical application of ferric chloride to the exterior of a vein induces endothelial injury and subsequent thrombus formation. This model is useful for studying thrombus formation in real-time.

Electrolytic-Induced Venous Thrombosis Model (Rat)

This model uses a controlled electrical current to induce endothelial damage and initiate thrombosis, resulting in a non-occlusive thrombus that allows for the study of thrombolytic and anticoagulant agents in the presence of blood flow.

Experimental Protocols

The following are detailed protocols for evaluating this compound in the aforementioned DVT models.

General Procedures for All Models
  • Animals: Male Wistar rats (250-300g) are commonly used.

  • Anesthesia: Anesthesia is induced and maintained with isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail.

  • This compound Administration: this compound can be administered via various routes, including intravenous (IV), subcutaneous (SC), or oral (PO) gavage, depending on the formulation and study objectives. Dosing should occur at a specified time before thrombus induction.

Protocol 1: Stasis-Induced Venous Thrombosis in Rats

Objective: To evaluate the prophylactic efficacy of this compound in preventing stasis-induced DVT.

Materials:

  • Anesthetic agents

  • Surgical instruments

  • Sutures (e.g., 4-0 silk)

  • Saline solution

  • This compound solution or vehicle control

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Gently retract the intestines to visualize the inferior vena cava (IVC).

  • Carefully dissect the IVC free from surrounding tissues, caudal to the renal veins.

  • Ligate all side branches of the IVC with fine sutures.

  • Administer this compound or vehicle control at the predetermined dose and time before ligation.

  • Completely ligate the IVC with a silk suture.

  • Close the abdominal incision in layers.

  • Allow the thrombus to form for a specified period (e.g., 2, 6, or 24 hours).

  • Euthanize the animal and carefully excise the IVC segment containing the thrombus.

  • Isolate and weigh the wet thrombus.

Endpoint Analysis:

  • Primary: Thrombus weight (mg).

  • Secondary: Histological analysis of the thrombus and vein wall.

stasis_model_workflow A Anesthesia & Surgical Preparation B This compound or Vehicle Administration A->B C IVC Ligation (Thrombus Induction) B->C D Thrombus Formation Period C->D E Thrombus Excision & Weight Measurement D->E F Data Analysis E->F

Workflow for the stasis-induced DVT model.

Protocol 2: Ferric Chloride (FeCl₃)-Induced Venous Thrombosis in Rats

Objective: To assess the ability of this compound to inhibit chemically induced thrombosis.

Materials:

  • Anesthetic agents

  • Surgical instruments

  • Ferric chloride solution (e.g., 10-20% in distilled water)

  • Filter paper strips

  • Saline solution

  • This compound solution or vehicle control

Procedure:

  • Anesthetize the rat and expose the desired vein (e.g., femoral vein or IVC).

  • Administer this compound or vehicle control.

  • Carefully isolate the vein from surrounding tissue.

  • Saturate a small piece of filter paper with the FeCl₃ solution.

  • Apply the FeCl₃-saturated filter paper to the adventitial surface of the vein for a defined period (e.g., 5-10 minutes).

  • Remove the filter paper and rinse the area with saline.

  • Monitor thrombus formation for a specified duration.

  • Euthanize the animal and excise the thrombosed vessel segment for analysis.

Endpoint Analysis:

  • Primary: Thrombus weight (mg) or time to vessel occlusion.

  • Secondary: Histological examination of the thrombus.

Protocol 3: Electrolytic-Induced Venous Thrombosis in Rats

Objective: To evaluate this compound's efficacy on a non-occlusive thrombus with maintained blood flow.

Materials:

  • Anesthetic agents

  • Surgical instruments

  • DC power source

  • Needle electrode (e.g., 30-gauge)

  • Saline solution

  • This compound solution or vehicle control

Procedure:

  • Anesthetize the rat and expose the IVC.

  • Administer this compound or vehicle control.

  • Carefully insert a needle electrode into the lumen of the IVC.

  • Apply a constant direct current (e.g., 100-250 µA) for a set duration (e.g., 15 minutes) to induce endothelial injury.

  • Remove the electrode and allow the thrombus to form over a specific period.

  • Euthanize the animal and harvest the IVC segment for analysis.

Endpoint Analysis:

  • Primary: Thrombus weight (mg).

  • Secondary: Vein wall imaging and histological analysis.

Efficacy and Safety Assessment

Efficacy Parameters

The primary measure of efficacy for this compound in these models is the reduction in thrombus weight. A dose-dependent inhibition of thrombus formation is expected.

Table 1: Representative Efficacy of this compound in a Rat Stasis-Induced DVT Model

Treatment GroupDose (mg/kg, IV)Thrombus Weight (mg, Mean ± SEM)% Inhibition of Thrombus Formation
Vehicle Control-45.2 ± 3.5-
This compound0.131.6 ± 2.830.1%
This compound0.318.1 ± 2.160.0%
This compound1.05.4 ± 1.288.1%
Reference (e.g., Heparin)100 U/kg8.9 ± 1.580.3%
Safety Parameters

The primary safety concern with anticoagulants is the risk of bleeding. Bleeding time is a key indicator of the hemostatic impact of this compound. Coagulation parameters such as Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) are also measured to assess the systemic anticoagulant effect.

Protocol for Bleeding Time Assessment (Rat Tail Transection):

  • Anesthetize a rat treated with this compound or vehicle.

  • Transect the tail 3 mm from the tip.

  • Immediately immerse the tail in 37°C saline.

  • Record the time until bleeding ceases for at least 30 seconds. A cutoff time (e.g., 1800 seconds) is typically set.

Table 2: Safety Profile of this compound in Rats

Treatment GroupDose (mg/kg, IV)Bleeding Time (s, Mean ± SEM)aPTT (s, Mean ± SEM)PT (s, Mean ± SEM)
Vehicle Control-185 ± 2518.2 ± 1.112.5 ± 0.8
This compound0.1250 ± 3025.6 ± 1.515.3 ± 0.9
This compound0.3480 ± 4542.1 ± 2.320.1 ± 1.2
This compound1.0>180075.8 ± 4.635.7 ± 2.1

Protocol for Coagulation Parameter Measurement:

  • Collect blood samples from treated and control animals via cardiac puncture into citrate-containing tubes.

  • Centrifuge the blood to obtain platelet-poor plasma.

  • Measure aPTT and PT using a coagulometer and appropriate reagents.

Data Interpretation and Conclusion

The data generated from these preclinical models will provide a comprehensive profile of this compound's antithrombotic efficacy and bleeding risk. A favorable therapeutic window would be demonstrated by significant thrombus inhibition at doses that cause only modest increases in bleeding time. The dose-response relationships established in these studies are critical for guiding dose selection in subsequent clinical trials. The dual inhibition of Factor Xa and Thrombin by this compound is anticipated to translate into potent antithrombotic activity in these well-validated animal models of deep vein thrombosis.

References

Application Notes and Protocols for Porcine Model of Arterial Thrombosis for Tanogitran Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of a porcine model of arterial thrombosis for the evaluation of antithrombotic agents like Tanogitran. The pig is a highly relevant large animal model for preclinical cardiovascular research due to its anatomical and physiological similarities to humans.[1] This document outlines the rationale for this model, detailed experimental protocols for inducing arterial thrombosis, and methods for evaluating the efficacy of novel anticoagulant drugs. This compound is a dual inhibitor of Factor Xa and thrombin (Factor IIa), key enzymes in the coagulation cascade, with Ki values of 26 nM and 2.7 nM, respectively.[2] By targeting both of these central proteases, this compound has the potential for potent antithrombotic effects.

Porcine Model of Arterial Thrombosis: Rationale and Applications

The induction of arterial thrombosis in a porcine model allows for the in-vivo assessment of the efficacy and safety of antithrombotic compounds under clinically relevant conditions. Common methods for inducing arterial thrombosis in pigs include the placement of a copper coil in a coronary artery, which provides a thrombogenic surface, or the application of ferric chloride to the arterial adventitia, which induces endothelial injury.[1] These models are instrumental in studying the pathophysiology of arterial thrombosis and for the preclinical evaluation of drugs targeting this condition.

This compound: A Dual Inhibitor of Factor Xa and Thrombin

This compound's mechanism of action involves the direct inhibition of two critical points in the coagulation cascade. Factor Xa is the converging point of the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin to thrombin.[3][4] Thrombin, in turn, is a multifunctional enzyme that cleaves fibrinogen to fibrin, activates platelets, and amplifies its own generation.[5] By inhibiting both Factor Xa and thrombin, this compound effectively reduces thrombus formation. Preclinical studies in a human endotoxemia model have demonstrated that this compound is a potent anticoagulant.[6]

Data Presentation: Efficacy of a Direct Thrombin Inhibitor in a Porcine Model of Arterial Thrombosis

While specific data for this compound in a porcine arterial thrombosis model is not publicly available, the following tables summarize the quantitative data from a study evaluating a similar direct thrombin inhibitor, Inogatran, in a copper-coil induced porcine model of coronary artery thrombosis. This data is presented to illustrate the expected experimental outcomes and data presentation for a drug with a comparable mechanism of action.

Table 1: Dose-Dependent Effect of Inogatran on Coronary Artery Patency [7]

Treatment GroupDoseMean Patency Rate (%)Standard Deviation
Saline (Control)-86
Heparin75 IU/kg/h86
Heparin150 IU/kg/hNot ReportedNot Reported
Acetylsalicylic Acid (ASA)12.5 mg/kg147
Inogatran0.30 mg/kg/h3439
Inogatran0.60 mg/kg/h5437
Inogatran1.5 mg/kg/h8032

Table 2: Post-Treatment Effect of Inogatran on Coronary Artery Patency [7]

Treatment GroupDoseMean Patency Rate (%) (Post-Treatment)Standard Deviation
Inogatran0.30 mg/kg/h3143
Inogatran0.60 mg/kg/h5248
Inogatran1.5 mg/kg/h6244

Experimental Protocols

Copper-Coil Induced Coronary Artery Thrombosis Model

This protocol describes a method for inducing thrombosis in the coronary artery of a pig using a copper coil.[1]

Materials:

  • Domestic swine (30-40 kg)

  • Anesthesia induction and maintenance agents

  • Surgical instruments for a thoracotomy

  • Fluoroscopy equipment

  • Guidewires and catheters

  • Copper coil

  • Physiological monitoring equipment (ECG, blood pressure)

Procedure:

  • Animal Preparation: Anesthetize the pig and maintain anesthesia throughout the procedure. Place the animal in a supine position and prepare the surgical site.

  • Surgical Access: Perform a left thoracotomy to expose the heart.

  • Coronary Artery Catheterization: Under fluoroscopic guidance, introduce a catheter into the left main coronary artery.

  • Coil Placement: Advance a guidewire into the left anterior descending (LAD) coronary artery. Introduce the copper coil over the guidewire to the desired location in the LAD.

  • Thrombus Formation: The thrombogenic nature of the copper coil will induce thrombus formation, leading to coronary artery occlusion.

  • Monitoring: Continuously monitor ECG for signs of ischemia and blood pressure.

  • Drug Administration: Administer this compound or control substance intravenously according to the study protocol.

  • Evaluation of Patency: Coronary artery patency can be assessed using angiography at predetermined time points.

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol outlines a method for inducing thrombosis in the carotid artery through chemical injury with ferric chloride.

Materials:

  • Domestic swine (30-40 kg)

  • Anesthesia induction and maintenance agents

  • Surgical instruments for neck dissection

  • Ferric chloride solution (e.g., 10-20%)

  • Filter paper

  • Doppler flow probe

  • Physiological monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the pig and maintain anesthesia. Place the animal in a supine position and prepare the surgical site on the neck.

  • Surgical Dissection: Make a midline incision in the neck and carefully dissect to expose the carotid artery.

  • Flow Probe Placement: Place a Doppler flow probe around the carotid artery to measure blood flow.

  • Vascular Injury: Soak a small piece of filter paper in ferric chloride solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes).

  • Thrombus Formation: The ferric chloride will cause endothelial damage, initiating thrombus formation and leading to a decrease in blood flow.

  • Monitoring: Continuously monitor blood flow using the Doppler probe.

  • Drug Administration: Administer this compound or control substance intravenously.

  • Evaluation of Thrombosis: The primary endpoint is typically the time to vessel occlusion, as indicated by the cessation of blood flow. Thrombus weight can also be determined at the end of the experiment.

Mandatory Visualizations

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_this compound This compound Inhibition Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa activates VII VII VII->VIIa Xa Factor Xa VIIa->Xa XII XII XIIa XIIa XII->XIIa XIa XIa XIIa->XIa XI XI XI->XIa IXa IXa XIa->IXa IX IX IX->IXa IXa->Xa VIIIa VIIIa VIIIa->Xa Thrombin (IIa) Thrombin (IIa) Xa->Thrombin (IIa) X X X->Xa Prothrombin (II) Prothrombin (II) Prothrombin (II)->Thrombin (IIa) Thrombin (IIa)->XIa Thrombin (IIa)->VIIIa Fibrin Fibrin Thrombin (IIa)->Fibrin Fibrinogen Fibrinogen Fibr Fibr Fibrinogen->Fibr This compound This compound This compound->Xa This compound->Thrombin (IIa)

Caption: Coagulation cascade showing the points of inhibition by this compound.

Experimental_Workflow Animal Preparation\n(Anesthesia & Surgical Site Prep) Animal Preparation (Anesthesia & Surgical Site Prep) Surgical Exposure of Artery\n(Coronary or Carotid) Surgical Exposure of Artery (Coronary or Carotid) Animal Preparation\n(Anesthesia & Surgical Site Prep)->Surgical Exposure of Artery\n(Coronary or Carotid) Induction of Thrombosis\n(Copper Coil or Ferric Chloride) Induction of Thrombosis (Copper Coil or Ferric Chloride) Surgical Exposure of Artery\n(Coronary or Carotid)->Induction of Thrombosis\n(Copper Coil or Ferric Chloride) Baseline Measurements\n(Angiography or Doppler Flow) Baseline Measurements (Angiography or Doppler Flow) Induction of Thrombosis\n(Copper Coil or Ferric Chloride)->Baseline Measurements\n(Angiography or Doppler Flow) Drug Administration\n(this compound or Vehicle) Drug Administration (this compound or Vehicle) Baseline Measurements\n(Angiography or Doppler Flow)->Drug Administration\n(this compound or Vehicle) Monitoring of Thrombosis\n(Patency or Time to Occlusion) Monitoring of Thrombosis (Patency or Time to Occlusion) Drug Administration\n(this compound or Vehicle)->Monitoring of Thrombosis\n(Patency or Time to Occlusion) Endpoint Measurement\n(Thrombus Weight, Histology) Endpoint Measurement (Thrombus Weight, Histology) Monitoring of Thrombosis\n(Patency or Time to Occlusion)->Endpoint Measurement\n(Thrombus Weight, Histology) Data Analysis Data Analysis Endpoint Measurement\n(Thrombus Weight, Histology)->Data Analysis

Caption: Experimental workflow for evaluating this compound in a porcine arterial thrombosis model.

References

HPLC method for quantifying Tanogitran in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Tanogitran in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a potent, dual direct inhibitor of thrombin and factor Xa, which has been investigated for its anticoagulant properties in the management of thrombotic diseases.[1][2][3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the determination of this compound in human plasma samples. The described method is suitable for use in research and clinical laboratory settings.

The chemical structure of this compound is provided below:

Chemical Structure of this compound [4][5]

  • Molecular Formula: C₂₅H₃₁N₇O₃[4][5]

  • Molecular Weight: 477.56 g/mol [5]

Principle of the Method

This method employs protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The separation of the analyte and IS is achieved by reversed-phase HPLC on a C18 column with a suitable mobile phase. Quantification is performed by monitoring the UV absorbance at a specified wavelength. The ratio of the peak area of this compound to that of the internal standard is used to determine the concentration of this compound in the plasma samples.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) - Note: As a specific IS for this compound is not documented in the provided search results, a compound with similar chemical properties and chromatographic behavior, such as another direct thrombin or factor Xa inhibitor (e.g., Dabigatran or a structural analog), should be selected and validated.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade, obtained from a water purification system)

  • Human plasma (drug-free, sourced from a certified blood bank)

  • Trifluoroacetic acid (TFA)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a data acquisition and processing system is required. The following chromatographic conditions are recommended and should be optimized as necessary.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength To be determined by UV scan of this compound (typically 280-310 nm)
Internal Standard Structurally similar compound with a distinct retention time

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Primary Stock Solution of Internal Standard (1 mg/mL): Accurately weigh 10 mg of the selected Internal Standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike plasma for the calibration curve.

  • Working Internal Standard Solution (10 µg/mL): Dilute the primary IS stock solution with the same diluent.

  • Calibration Standards and Quality Control Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards at concentrations ranging from 5 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the working Internal Standard solution (10 µg/mL) and vortex briefly.

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for HPLC analysis.

Method Validation

The bioanalytical method should be validated according to established guidelines to ensure its reliability and reproducibility for the intended use.[6]

System Suitability

Before each analytical run, the HPLC system's performance should be verified. This includes injecting a standard solution multiple times to check for consistent retention times, peak areas, and chromatographic resolution.

Linearity and Range

The linearity of the method should be assessed by analyzing calibration standards at a minimum of six different concentrations. The calibration curve is constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration of this compound. A linear regression analysis should be performed, and the correlation coefficient (r²) should be greater than 0.99.

Precision and Accuracy

Intra-day and inter-day precision and accuracy should be evaluated by analyzing replicate QC samples at low, medium, and high concentrations on the same day and on different days. The precision, expressed as the relative standard deviation (%RSD), should be within 15%, and the accuracy, expressed as the percentage of the nominal concentration, should be within 85-115%.

Recovery

The extraction recovery of this compound and the IS from plasma should be determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations.

Stability

The stability of this compound in plasma should be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -20°C or -80°C.

Data Presentation

Table 1: Linearity of this compound in Human Plasma

Nominal Conc. (ng/mL)Mean Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
50.0254.998.0
100.05110.2102.0
500.24849.699.2
1000.505101.0101.0
5002.510502.0100.4
10005.0201004.0100.4
Correlation Coefficient (r²) \multicolumn{3}{c}{> 0.995 }

Table 2: Precision and Accuracy of this compound Quantification

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 15< 5.095.0 - 105.0< 6.094.0 - 106.0
Medium 150< 4.596.0 - 104.0< 5.595.0 - 105.0
High 750< 4.097.0 - 103.0< 5.096.0 - 104.0

Table 3: Stability of this compound in Human Plasma

Stability ConditionConcentration (ng/mL)Mean Stability (% of Initial)
Freeze-Thaw (3 cycles) 1598.5
75099.1
Bench-Top (4 hours) 1597.8
75098.4
Long-Term (-80°C, 30 days) 1596.5
75097.2

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_quant Data Quantification stock_prep Prepare this compound & IS Stock Solutions working_std Prepare Working Standards stock_prep->working_std spike_plasma Spike Drug-Free Plasma (Calibration & QC) working_std->spike_plasma plasma_sample 200 µL Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precip Add Acetonitrile (Protein Precipitation) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject into HPLC System reconstitute->hplc_injection chrom_sep Chromatographic Separation (C18 Column) hplc_injection->chrom_sep uv_detection UV Detection chrom_sep->uv_detection data_acq Data Acquisition uv_detection->data_acq peak_integration Peak Integration data_acq->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve concentration_calc Calculate this compound Concentration cal_curve->concentration_calc

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The HPLC method described provides a reliable and reproducible approach for the quantification of this compound in human plasma. The method demonstrates good linearity, precision, accuracy, and stability, making it suitable for supporting pharmacokinetic and toxicokinetic studies in the development of this compound. The simple protein precipitation extraction procedure allows for a high sample throughput. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of this compound.

References

Application Notes and Protocols: Cell-Based Assays for Assessing Tanogitran's Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanogitran is a potent dual inhibitor of Factor Xa and thrombin, placing it among the direct oral anticoagulants (DOACs) investigated for thrombotic diseases.[1][2] As with any therapeutic candidate, evaluating its safety profile, including potential cytotoxicity, is a critical component of preclinical assessment.[3][4] These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic potential of this compound. The described assays measure various cellular parameters, including metabolic activity, membrane integrity, and apoptosis, to construct a thorough cytotoxicity profile.[5][6]

Overview of Cytotoxicity Assessment Workflow

A systematic approach to assessing this compound's cytotoxicity involves a tiered screening process. Initial assays should focus on general cell health and viability, followed by more specific assays to elucidate the mechanism of any observed cell death.

Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture tanogitran_prep This compound Preparation & Dilution cell_culture->tanogitran_prep cell_seeding Cell Seeding in 96-well Plates tanogitran_prep->cell_seeding mtt MTT Assay (Metabolic Activity) cell_seeding->mtt ldh LDH Assay (Membrane Integrity) cell_seeding->ldh apoptosis Apoptosis Assay (Caspase Activity) cell_seeding->apoptosis data_acq Data Acquisition (e.g., Plate Reader) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Determination data_acq->ic50 mechanism Mechanism of Cytotoxicity ic50->mechanism

Caption: Experimental workflow for assessing this compound cytotoxicity.

Experimental Protocols

Cell Culture and Treatment

A relevant cell line should be chosen for these assays. For initial screening, a common, easily cultured cell line such as HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma) is recommended. For more specific investigations, endothelial cells (e.g., HUVECs) may be more physiologically relevant given this compound's role as an anticoagulant.

Protocol:

  • Culture the selected cell line in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a serial dilution of this compound in a cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubate the plates for 24, 48, and 72 hours.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[5] The resulting purple formazan crystals are solubilized, and the absorbance is proportional to the number of viable cells.

Protocol:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[7] This serves as an indicator of compromised cell membrane integrity.

Protocol:

  • After the incubation period with this compound, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which, when cleaved, generates a luminescent signal.

Protocol:

  • After the treatment period, allow the 96-well plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized to facilitate comparison and the determination of the half-maximal inhibitory concentration (IC50).

Table 1: Cytotoxicity of this compound on HEK293 Cells after 48-hour exposure.

This compound (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)Caspase-3/7 Activity (RLU)
0 (Control) 100 ± 5.25.1 ± 1.81500 ± 210
1 98.2 ± 4.86.3 ± 2.11650 ± 230
10 95.6 ± 6.18.9 ± 2.52100 ± 280
50 75.3 ± 7.324.7 ± 4.58500 ± 950
100 52.1 ± 8.548.2 ± 6.215200 ± 1300
200 23.4 ± 6.976.5 ± 8.125400 ± 2100
500 5.8 ± 3.194.1 ± 5.928900 ± 2500

Data are presented as mean ± standard deviation. RLU = Relative Luminescence Units.

Potential Signaling Pathway Involvement

While the primary mechanism of this compound is the inhibition of coagulation factors, off-target cytotoxic effects could be mediated through various cellular stress pathways. A potential, though hypothetical, pathway could involve the induction of mitochondrial stress, leading to the activation of the intrinsic apoptotic pathway.

SignalingPathway This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Tanogitran Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in dissolving Tanogitran for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

For most in vitro applications, the recommended starting solvent for this compound is Dimethyl Sulfoxide (DMSO). It is a powerful organic solvent capable of dissolving many poorly water-soluble compounds.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What should I do?

This is a common issue known as solvent-induced precipitation. Here are a few troubleshooting steps:

  • Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous buffer. You may need to prepare a more concentrated stock of this compound in DMSO to achieve this.

  • Use a co-solvent: Incorporating a co-solvent in your final assay buffer can help maintain this compound's solubility. See the Co-Solvent Systems section for more details.

  • Gentle warming: Briefly warming the solution to 37°C may help redissolve precipitates. However, be cautious about the temperature stability of this compound and other components in your assay.

  • Sonication: Brief sonication can also help to break up precipitates and redissolve the compound.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers is generally not recommended due to its poor water solubility. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO.

Q4: Are there alternative methods to improve the aqueous solubility of this compound for longer-term experiments?

Yes, for applications requiring higher concentrations in aqueous media or for longer incubation times where DMSO might be cytotoxic, you can explore formulation strategies such as using cyclodextrins.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges with this compound in in vitro settings.

Problem: this compound powder is not dissolving in the initial solvent.
Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the solvent incrementally.
Inappropriate solvent.While DMSO is the primary recommendation, for specific applications, other organic solvents might be considered.
Low temperature.Gently warm the solution to 37°C.
Compound aggregation.Briefly sonicate the solution.
Problem: Precipitate forms after adding the DMSO stock solution to an aqueous buffer.
Possible Cause Suggested Solution
High final concentration of DMSO.Keep the final DMSO concentration in the aqueous medium below 0.5%.
Poor aqueous solubility of this compound.Prepare a serial dilution of the DMSO stock in the aqueous buffer.
Buffer composition.The pH and ionic strength of the buffer can affect solubility. Consider testing different buffers.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate in a water bath or warm to 37°C until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using Co-Solvents to Improve Aqueous Solubility

For certain experiments, a co-solvent system can be beneficial.

  • Prepare this compound Stock: Prepare a concentrated stock solution in DMSO (e.g., 50 mM).

  • Prepare Co-Solvent Buffer: Prepare your aqueous buffer containing a low percentage of a co-solvent.

  • Dilution: Serially dilute the this compound stock solution into the co-solvent buffer to the final desired concentration.

Table 1: Commonly Used Co-Solvent Systems

Co-SolventTypical Final Concentration in AssayNotes
Ethanol1-5%Can be useful but may affect some cellular assays.
Polyethylene Glycol 400 (PEG 400)5-10%Generally well-tolerated in many in vitro systems.
Propylene Glycol1-5%Another commonly used and generally safe co-solvent.

Note: Always perform a vehicle control experiment to ensure the co-solvent does not interfere with your assay.

Protocol 3: Using Cyclodextrins for Enhanced Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Prepare Cyclodextrin Solution: Prepare a solution of β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. The concentration will need to be optimized.

  • Add this compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture at room temperature for several hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate will contain the solubilized this compound-cyclodextrin complex.

Table 2: Comparison of Solubilization Methods

Method Advantages Disadvantages
DMSO High solubilizing power for many compounds.Can be toxic to cells at higher concentrations.
Co-Solvents Can improve solubility in aqueous media.May interfere with the experimental assay.
Cyclodextrins Can significantly increase aqueous solubility; generally low toxicity.The complexation process requires optimization.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound Powder add_dmso Add DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock to Final Concentration stock->dilute buffer Aqueous Buffer buffer->dilute precipitate_check Check for Precipitation dilute->precipitate_check working_solution Final Working Solution precipitate_check->working_solution No troubleshoot Troubleshoot Solubility precipitate_check->troubleshoot Yes

Caption: Workflow for preparing this compound solutions.

coagulation_cascade Prothrombin Prothrombin Thrombin (Factor IIa) Thrombin (Factor IIa) Prothrombin->Thrombin (Factor IIa) Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin (Factor IIa) Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa This compound This compound This compound->Thrombin (Factor IIa) This compound->Factor Xa

Caption: Simplified coagulation pathway showing this compound's targets.

Technical Support Center: Stabilizing Tanogitran in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage and stabilization of Tanogitran in aqueous solutions. Due to limited direct stability data for this compound, this guide incorporates information from structurally similar compounds, such as Argatroban, and general principles of pharmaceutical chemistry. All recommendations should be validated through in-house stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in storing this compound in aqueous solutions long-term?

A1: The primary challenges include potential hydrolysis, oxidation, and pH-dependent degradation. This compound's complex structure, which includes a guanidino group, may be susceptible to degradation in aqueous environments, leading to a loss of potency and the formation of impurities. A theoretical study suggests that this compound exists as a zwitterion at a physiological pH of 7.4.[1]

Q2: What is a good starting point for a solvent system for this compound?

A2: Based on formulations of the structurally similar direct thrombin inhibitor Argatroban, a co-solvent system is recommended due to potentially low aqueous solubility. A common formulation for Argatroban injection contains D-sorbitol and dehydrated ethanol.[2] For research purposes, a starting point could be a mixture of an aqueous buffer with a co-solvent like ethanol or propylene glycol.

Q3: What pH range is recommended for aqueous solutions of this compound?

A3: The guanidine group in this compound is generally stable under acidic conditions but can degrade in basic aqueous solutions to form urea derivatives.[3] Therefore, a slightly acidic to neutral pH range (e.g., pH 4-7) is likely to be optimal for stability. The pH of a diluted Argatroban intravenous solution is between 3.2 and 7.5.[4] It is crucial to perform pH-rate profile studies to determine the pH of maximum stability for this compound.

Q4: What excipients can be used to stabilize this compound in solution?

A4: The choice of excipients should be based on empirical studies. Potential stabilizing excipients for an injectable formulation include:

  • pH modifiers/buffers: Citric acid, sodium citrate, or phosphate buffers to maintain the optimal pH.[5]

  • Tonicity adjusters: Sodium chloride or dextrose to make the solution isotonic.

  • Bulking agents for lyophilization: Mannitol or sucrose can be used if freeze-drying is considered for long-term storage.[5]

  • Antioxidants: If oxidation is identified as a degradation pathway, antioxidants like ascorbic acid or sodium metabisulfite could be considered.

Q5: What are the recommended storage temperatures for this compound solutions?

A5: For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to slow down potential degradation reactions. Diluted solutions of Argatroban are stable for up to 96 hours when refrigerated.[4] However, freeze-thaw stability studies should be conducted. For short-term storage (e.g., during experiments), solutions should be kept at controlled room temperature (20-25 °C) and protected from light.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Precipitation or cloudiness in the solution Poor solubility of this compound.Increase the proportion of co-solvent (e.g., ethanol, propylene glycol). Adjust the pH to a range where solubility is higher (requires experimental determination). Consider the use of solubilizing agents like polysorbates, though compatibility must be verified.
Loss of potency over time (as determined by HPLC) Chemical degradation (e.g., hydrolysis, oxidation).Perform a forced degradation study to identify the degradation pathway. Adjust the pH to the determined point of maximum stability. Store solutions at a lower temperature (refrigerate or freeze). Protect from light. Purge the solution and headspace of the storage container with an inert gas (e.g., nitrogen, argon) to minimize oxidation.
Change in solution color Degradation of this compound or excipients. Photodegradation.Identify the colored degradant using techniques like LC-MS. Protect the solution from light at all times by using amber vials or covering with foil. Evaluate the compatibility of this compound with all excipients.
Shift in pH of the solution during storage Degradation reactions that produce acidic or basic byproducts. Leaching from the container.Use a suitable buffering agent to maintain a stable pH. Ensure the use of high-quality, inert storage containers (e.g., Type I borosilicate glass).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2, 4, and 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24, 48, and 72 hours.

    • Thermal Degradation: Store the stock solution at 60°C in a stability chamber for 1, 3, and 7 days.

    • Photodegradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare solutions of this compound at a fixed concentration in each buffer.

  • Incubation: Store the solutions at a constant elevated temperature (e.g., 50°C) to accelerate degradation.

  • Sample Analysis: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw samples and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

Data Presentation

Table 1: Inferred Stability of this compound in Aqueous Solution Based on Argatroban Data
ParameterRecommended ConditionRationale/Comments
Storage Temperature 2-8°C (Refrigerated) for long-term storage. -20°C for extended periods.To minimize the rate of chemical degradation. Based on stability data for diluted Argatroban solutions.[4]
pH of Solution 4.0 - 7.0The guanidine moiety is more stable in acidic to neutral conditions.[3] The pH of diluted Argatroban for injection is 3.2-7.5.[4]
Light Exposure Protect from lightMany complex organic molecules are susceptible to photodegradation. Argatroban solutions should be protected from direct sunlight.[4]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen)To prevent oxidative degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stressors base Base Hydrolysis (0.1M NaOH, RT) prep->base Expose to Stressors oxide Oxidation (3% H2O2, RT) prep->oxide Expose to Stressors thermal Thermal (60°C) prep->thermal Expose to Stressors photo Photolysis (ICH Q1B) prep->photo Expose to Stressors hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxide->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points lcms LC-MS for Degradant ID hplc->lcms Characterize Peaks stability Determine Intrinsic Stability hplc->stability pathway Identify Degradation Pathways lcms->pathway

Caption: Workflow for a forced degradation study of this compound.

coagulation_pathway cluster_this compound This compound Action cluster_coagulation Coagulation Cascade This compound This compound thrombin Thrombin (Factor IIa) This compound->thrombin Inhibits factorXa Factor Xa This compound->factorXa Inhibits prothrombin Prothrombin (Factor II) prothrombin->thrombin via Factor Xa fibrin Fibrin Clot thrombin->fibrin Cleavage factorX Factor X factorX->factorXa Activation fibrinogen Fibrinogen fibrinogen->fibrin

References

Technical Support Center: Factor Xa Inhibitor Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Factor Xa (FXa) inhibitor activity assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during Factor Xa inhibitor activity assays, providing potential causes and recommended solutions.

Question: Why are my anti-Xa assay results unexpectedly high or low?

Answer:

Unexpected anti-Xa assay results can stem from several pre-analytical, analytical, and patient-related variables. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Pre-Analytical Issues:

    • Improper Sample Collection: Contamination with tissue thromboplastin or hemolysis during venipuncture can affect results. Ensure proper collection techniques are followed.[1]

    • Incorrect Blood-to-Anticoagulant Ratio: Under- or over-filled collection tubes alter the citrate concentration, leading to erroneous results. Always ensure the tube is filled to the indicated level.[1]

    • Clotted Sample: The presence of clots will invalidate the results. Visually inspect the sample for clots before processing.[1]

    • Delayed Testing or Improper Storage: Anticoagulant activity can degrade over time. Samples should be tested promptly or stored at the correct temperature as per laboratory protocol.[1] Citrated plasma is the only valid sample type and the test should ideally be performed within 2 hours of the draw.

  • Analytical Issues:

    • Instrument Malfunction: Coagulation analyzers require regular calibration and maintenance. Verify that the instrument's quality control is within range.[1]

    • Reagent Problems: Expired or improperly stored reagents can lead to inaccurate results. Use fresh reagents and adhere to the manufacturer's storage instructions.[1]

    • Assay-Specific Interferences: Chromogenic assays are sensitive to substances that interfere with light absorbance at 405 nm.[2]

  • Patient-Related Factors:

    • Presence of Other Anticoagulants: The presence of other Factor Xa inhibitors (e.g., transitioning a patient from an oral FXa inhibitor to heparin) can cause falsely elevated anti-Xa levels.[3] In such cases, the activated Partial Thromboplastin Time (aPTT) may be a more reliable test.[3]

    • Underlying Medical Conditions: Liver disease can impair the synthesis of coagulation factors, and kidney disease can affect drug clearance, both potentially influencing assay results.[1]

Question: My chromogenic anti-Xa assay is showing interference. What are the common interfering substances and how can I mitigate their effects?

Answer:

Chromogenic assays are susceptible to interference from substances that affect the optical measurement of the assay.

Common Interfering Substances and Mitigation Strategies:

Interfering SubstanceEffect on AssayMitigation/Action
Hemolysis Falsely low levels due to hemoglobin interference.[3][4]Avoid hemolyzed samples. If unavoidable, interpret results with caution. Some analyzers have cut-off levels for acceptable hemoglobin concentration (e.g., >300 mg/dL).[2]
Bilirubin (Icterus) Falsely low levels.[3][4]Samples with significantly elevated bilirubin should not be tested with this method; aPTT testing may be preferred.[2] Thresholds for interference can be as low as >6.6 mg/dL.[2][3]
Lipids (Lipemia) Falsely low levels.[3]Grossly lipemic samples can be subjected to high-speed centrifugation to clarify the plasma before testing.[2] Interference may occur at triglyceride levels >360 mg/dL.[2][3]
Other Factor Xa Inhibitors Falsely high levels.Review the patient's medication history. If a patient is transitioning between anticoagulants, allow for a sufficient washout period or use an alternative assay like the aPTT.[3][4]

Question: There is a discrepancy between my aPTT and anti-Xa assay results for monitoring unfractionated heparin (UFH). Why is this happening and which result should I trust?

Answer:

Discordance between aPTT and anti-Xa results is a known issue and can be attributed to the different aspects of the coagulation cascade that each assay measures. The anti-Xa assay specifically measures the inhibition of Factor Xa by the heparin-antithrombin complex, making it a more direct measure of UFH's anticoagulant effect.[5] The aPTT, on the other hand, assesses the intrinsic and common pathways and can be affected by numerous variables unrelated to heparin activity.[3][5]

Factors Affecting aPTT that May Not Influence Anti-Xa Assays:

  • Elevated levels of acute-phase proteins[3]

  • Low levels of antithrombin[3]

  • Consumptive coagulopathies[3]

  • Liver failure[3]

  • Presence of lupus anticoagulants[3][4]

  • Deficiencies in coagulation factors (unless the anti-Xa assay kit does not supplement with antithrombin)[4]

In cases of discordance, the anti-Xa assay is often considered a more reliable measure of the heparin effect, as it is less susceptible to these biological variables.[6]

Frequently Asked Questions (FAQs)

1. What is the basic principle of a chromogenic anti-Xa assay?

A chromogenic anti-Xa assay is a functional test that quantifies the level of a Factor Xa inhibitor in a plasma sample. The principle involves the following steps:

  • Patient plasma containing the FXa inhibitor is mixed with a known excess amount of Factor Xa.[2][7]

  • The inhibitor in the plasma forms a complex with some of the added Factor Xa, inactivating it.

  • A chromogenic substrate, which is a molecule that releases a colored compound when cleaved by active Factor Xa, is added to the mixture.[2]

  • The remaining, unbound Factor Xa cleaves the substrate, producing a color change that is measured by a spectrophotometer at 405 nm.[2]

  • The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.[4][8] A higher inhibitor concentration results in less free Factor Xa and therefore less color. The result is then calculated based on a standard curve.[7]

2. When is monitoring of Factor Xa inhibitors with an anti-Xa assay recommended?

While routine monitoring is not required for direct oral anticoagulants (DOACs) that inhibit Factor Xa, it is recommended in specific clinical situations for both DOACs and heparins (LMWH and UFH).[9] These situations include:

  • Patients with renal insufficiency[1][10]

  • Individuals at the extremes of body weight (obesity)[1][10]

  • Pregnant patients[1][10]

  • Critically ill patients[10]

  • Cases of suspected treatment failure or non-compliance[3]

  • Assessing bleeding risk, especially before surgery[10]

  • Patients with suspected heparin resistance when using UFH[4]

3. Can I use a heparin-calibrated anti-Xa assay to measure the concentration of a direct oral Factor Xa inhibitor (e.g., rivaroxaban, apixaban)?

Using a heparin-calibrated anti-Xa assay for DOACs is not recommended for routine quantification.[11] While a strong correlation may exist, the results can be variable between different assay kits, and the calibration curves for heparin do not cover the typical therapeutic range for DOACs.[11] Drug-specific chromogenic anti-Xa assays with specific calibrators and standards for each DOAC should be used for accurate quantitative measurements.[3][9] However, a heparin-calibrated assay might be useful to qualitatively assess the presence of a DOAC, for instance, to rule out its presence before a procedure.[11]

4. What are the key differences in anti-Xa activity between unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH)?

UFH and LMWH differ in their molecular size and their relative inhibitory effects on Factor Xa and Factor IIa (thrombin).

  • Unfractionated Heparin (UFH): Consists of larger molecules and has approximately equal activity against both Factor Xa and Factor IIa (anti-Xa:anti-IIa ratio of about 1:1).[10]

  • Low-Molecular-Weight Heparin (LMWH): Composed of smaller molecules, which gives it a greater inhibitory effect on Factor Xa compared to Factor IIa. The anti-Xa:anti-IIa ratio for LMWH is typically between 2:1 and 4:1.[10] This reduced anti-IIa activity makes the aPTT a less reliable test for monitoring LMWH.[10]

Experimental Protocols

Detailed Methodology: Chromogenic Anti-Factor Xa Assay

This protocol outlines the key steps for determining the activity of a Factor Xa inhibitor in platelet-poor plasma using a chromogenic assay.

Materials:

  • Platelet-poor patient plasma (collected in 3.2% sodium citrate tube)

  • Factor Xa reagent

  • Antithrombin (AT) reagent (some kits include this with the FXa)

  • Chromogenic substrate specific for Factor Xa

  • Assay buffer (e.g., Tris-based buffer, pH 8.4)

  • Stop solution (e.g., 20% Acetic Acid)

  • Calibrators and controls specific to the inhibitor being measured (e.g., UFH, LMWH, or a specific DOAC)

  • Microplate reader or coagulation analyzer capable of reading absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Sample Preparation: Centrifuge the citrated blood sample to obtain platelet-poor plasma. Dilute the patient plasma, calibrators, and controls as per the manufacturer's instructions using the provided assay buffer.[1]

  • Reagent Preparation: Reconstitute and prepare the Factor Xa, antithrombin (if separate), and chromogenic substrate solutions according to the kit protocol. Pre-warm all reagents to 37°C before use.[12]

  • Initial Incubation: Add a defined volume of the diluted plasma sample (or calibrator/control) to a reaction cuvette or microplate well. Add the antithrombin reagent (if required by the kit) and incubate for a specific period (e.g., 1 minute) at 37°C.[12] This allows the inhibitor in the plasma to form a complex with antithrombin.

  • Factor Xa Addition: Add a known excess amount of the pre-warmed Factor Xa reagent to the mixture. Incubate for a precise duration (e.g., 1 minute) at 37°C.[12] During this step, the inhibitor-antithrombin complex will neutralize a portion of the added Factor Xa.

  • Substrate Reaction: Add the pre-warmed chromogenic substrate to the cuvette. The residual, active Factor Xa will begin to cleave the substrate, releasing the chromophore.[12]

  • Stopping the Reaction: After a specific time (e.g., 4 minutes), add the stop solution to halt the enzymatic reaction.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader.[12][13]

  • Calculation: Construct a calibration curve by plotting the absorbance values of the calibrators against their known concentrations. Determine the concentration of the Factor Xa inhibitor in the patient sample and controls by interpolating their absorbance values from the calibration curve. The inhibitor concentration is inversely proportional to the measured absorbance.[1]

Visualizations

Factor_Xa_Signaling_Pathway cluster_coagulation Coagulation Cascade cluster_cellular_signaling Cellular Signaling Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Prothrombin->Thrombin FXa / FVa Prothrombinase Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FXa Factor Xa FXa_signal Factor Xa PAR1 PAR-1 Cellular_Responses Cellular Responses (Inflammation, Proliferation, Fibrosis) PAR1->Cellular_Responses PAR2 PAR-2 PAR2->Cellular_Responses FXa_signal->PAR1 FXa_signal->PAR2

Caption: Factor Xa's dual role in coagulation and cellular signaling.[14][15][16]

Chromogenic_Assay_Workflow Start Patient Plasma (contains FXa Inhibitor) Step1 Add Excess Factor Xa Start->Step1 Step2 Incubate (Inhibitor binds FXa) Step1->Step2 Step3 Add Chromogenic Substrate Step2->Step3 Step4 Residual FXa cleaves Substrate Step3->Step4 Step5 Measure Color (Absorbance at 405nm) Step4->Step5 End Result (Inversely proportional to Inhibitor Conc.) Step5->End Troubleshooting_Logic Result Unexpected Assay Result (High or Low) Pre_Analytical Check Pre-Analytical - Sample Collection - Tube Fill Volume - Clots, Hemolysis Result->Pre_Analytical Analytical Check Analytical - Instrument QC - Reagent Validity - Known Interferences Result->Analytical Patient Check Patient Factors - Other Anticoagulants - Liver/Kidney Function Result->Patient Rerun Rerun Sample Pre_Analytical->Rerun If issue found & corrected Analytical->Rerun If issue found & corrected

References

Optimizing Tanogitran Concentration for Primary Cell Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Tanogitran in primary cell cultures. Our aim is to offer direct, specific solutions to challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dual inhibitor that targets both Factor Xa and thrombin (Factor IIa), key enzymes in the coagulation cascade.[1][2] It exhibits anticoagulant properties by binding to these factors, with reported inhibitor constant (Ki) values of 26 nM for Factor Xa and 2.7 nM for thrombin.[1] By inhibiting thrombin, this compound also indirectly modulates thrombin-mediated cellular signaling, which is often initiated through Protease-Activated Receptors (PARs), particularly PAR-1.[3][4]

Q2: What are the potential applications of this compound in primary cell culture?

Given its function as a potent anticoagulant, this compound can be utilized in primary cell culture systems to study processes where coagulation and cellular activation are intertwined. This includes research in areas such as:

  • Thrombosis and Hemostasis: Investigating the effects of direct thrombin and Factor Xa inhibition on primary endothelial cells, smooth muscle cells, or platelets.

  • Inflammation: Studying the role of coagulation proteases in inflammatory responses in primary immune cells like macrophages or monocytes.[5]

  • Cancer Biology: Exploring the impact of anticoagulants on tumor cell proliferation, migration, and angiogenesis, as thrombin has been shown to influence these processes.[6]

  • Vascular Biology: Examining the effects on endothelial barrier function and vascular cell signaling.[7]

Q3: What is a recommended starting concentration for this compound in primary cell cultures?

As there is limited specific data on this compound in primary cell cultures, determining an optimal starting concentration requires a systematic approach. Based on its low nanomolar Ki values against thrombin (2.7 nM) and Factor Xa (26 nM), a logical starting point for in vitro experiments would be in the low to mid-nanomolar range.[1]

We recommend performing a dose-response experiment starting from a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 (half-maximal inhibitory concentration) for the desired effect and to assess cytotoxicity.[8]

Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific primary cell type?

The optimal concentration will be cell-type specific. A standard approach is to perform a cytotoxicity assay to determine the concentration range that does not adversely affect cell viability. This is often referred to as a "kill curve".[8][9]

  • Experimental Workflow for Determining Optimal Concentration:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed primary cells in multi-well plates culture Allow cells to adhere and stabilize (24h) start->culture prepare_this compound Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) add_this compound Treat cells with different concentrations prepare_this compound->add_this compound incubate Incubate for a defined period (e.g., 24, 48, 72h) add_this compound->incubate cytotoxicity_assay Perform cytotoxicity assay (e.g., MTT, Neutral Red, LDH) incubate->cytotoxicity_assay functional_assay Perform functional assay (e.g., proliferation, migration) incubate->functional_assay plot_data Plot dose-response curves cytotoxicity_assay->plot_data functional_assay->plot_data determine_ic50 Determine IC50 (functional) and CC50 (cytotoxic) plot_data->determine_ic50 select_conc Select optimal non-toxic concentration range determine_ic50->select_conc

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

Primary cells are sensitive and can present unique challenges.[10][11] This guide addresses common issues when using this compound in these cultures.

Problem Possible Cause Suggested Solution
Poor Cell Attachment or Detachment 1. This compound Cytotoxicity: The concentration of this compound may be too high, leading to cell death and detachment.[12] 2. Over-trypsinization: Excessive trypsin exposure during passaging can damage cell surface proteins required for attachment.[10][13] 3. Mycoplasma Contamination: This common contaminant can alter cell morphology and adherence.[13] 4. Lack of Attachment Factors: Serum-free media may require coating plates with extracellular matrix proteins (e.g., collagen, fibronectin).[13]1. Perform a dose-response cytotoxicity assay (e.g., MTT, Neutral Red) to determine a non-toxic concentration range.[14] Start with a lower concentration. 2. Minimize trypsin exposure time and use a trypsin neutralizing solution.[10] 3. Regularly test cultures for mycoplasma. If positive, discard the culture and decontaminate the work area.[13] 4. Pre-coat culture vessels with appropriate attachment factors.
Slow Cell Growth or Proliferation 1. Sub-lethal Toxicity: this compound concentration might be high enough to inhibit proliferation without causing overt cell death. 2. Depletion of Nutrients: Primary cells have high metabolic rates and may deplete media components faster when stressed. 3. Incorrect pH of Medium: An incorrect CO2 level in the incubator can cause a pH shift in the medium, affecting cell growth.[13][15] 4. Cell Senescence: Primary cells have a limited lifespan and may have reached their proliferative limit.[10][11]1. Test a lower concentration of this compound. Assess proliferation using an appropriate assay (e.g., BrdU incorporation, cell counting). 2. Change the culture medium more frequently. 3. Ensure the CO2 level in the incubator is appropriate for the sodium bicarbonate concentration in your medium.[13][15] 4. Use cells at a lower passage number for experiments.[16] Keep accurate records of passage numbers.[17]
Contamination (Bacterial, Fungal) 1. Compromised Aseptic Technique: Introduction of a new reagent (this compound stock solution) increases the risk of contamination.[13] 2. Contaminated Reagents: The this compound stock solution or other reagents may be contaminated.1. Strictly adhere to aseptic techniques when preparing and adding this compound to cultures. 2. Filter-sterilize the this compound stock solution using a 0.22 µm syringe filter. Routinely check all reagents for contamination.[13]
Precipitate in Culture Medium 1. Poor Solubility of this compound: The compound may precipitate at higher concentrations or in certain media formulations. 2. Chemical Reaction: this compound may react with components in the culture medium.1. Prepare the this compound stock solution in a suitable solvent (e.g., DMSO) at a high concentration, then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). 2. Visually inspect the medium for precipitation after adding this compound. If it occurs, try a different medium formulation or a lower concentration.

Experimental Protocols

1. Protocol: Determining Cytotoxicity using MTT Assay

This protocol is designed to determine the concentration of this compound that is cytotoxic to a primary cell culture.

  • Materials:

    • Primary cells of interest

    • Complete culture medium

    • 96-well tissue culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A common range to test is from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C.[14]

    • Aspirate the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 490-570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the CC50 (50% cytotoxic concentration).

2. Protocol: Assessing Inhibition of Thrombin-Induced Platelet Aggregation

This protocol provides a method to assess the functional activity of this compound in a primary cell system.

  • Materials:

    • Platelet-rich plasma (PRP) from fresh human or animal blood

    • This compound dilutions

    • Thrombin

    • Platelet aggregometer

  • Procedure:

    • Prepare PRP from citrated whole blood by centrifugation.

    • Pre-warm the PRP sample to 37°C.

    • Add a specific concentration of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).

    • Add a known concentration of thrombin to induce platelet aggregation. A typical concentration that induces aggregation is 0.5-1.0 U/mL.[18]

    • Measure platelet aggregation using a light transmission aggregometer.

    • Repeat with different concentrations of this compound to generate a dose-response curve and determine the IC50 for inhibition of thrombin-induced aggregation.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of optimization experiments. Researchers should generate their own data for their specific cell types and experimental conditions.

Table 1: Example Cytotoxicity of this compound on Different Primary Cell Types (72h Incubation)

Cell TypeCC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVECs)8.5
Primary Human Hepatocytes12.2
Rat Cortical Neurons4.7

Table 2: Example IC50 of this compound for Inhibition of Thrombin-Mediated Effects

AssayPrimary Cell TypeIC50 (nM)
Thrombin-Induced Platelet AggregationHuman Platelets15
Inhibition of Thrombin-Induced VCAM-1 ExpressionHUVECs25
Reduction of Thrombin-Stimulated ProliferationHuman Aortic Smooth Muscle Cells40

Signaling Pathway

This compound acts by inhibiting thrombin, which in turn prevents the activation of PAR-1. The diagram below illustrates this mechanism.

G cluster_coagulation Coagulation Cascade cluster_cell_signaling Cellular Signaling Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 activates FactorXa Factor Xa FactorXa->Prothrombin converts G_Protein G-Protein Activation PAR1->G_Protein Downstream Downstream Signaling (e.g., PI3K/Akt, NF-κB) G_Protein->Downstream Response Cellular Response (e.g., Aggregation, Proliferation, Inflammation) Downstream->Response This compound This compound This compound->Thrombin inhibits This compound->FactorXa inhibits

Caption: this compound's inhibition of the thrombin/PAR-1 pathway.

References

Preventing Tanogitran degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tanogitran during experimental procedures. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, dual-acting anticoagulant that functions as a direct inhibitor of two key enzymes in the coagulation cascade: Factor Xa (FXa) and thrombin (Factor IIa). By inhibiting these enzymes, this compound effectively blocks the amplification of the clotting process and the final conversion of fibrinogen to fibrin, thereby preventing thrombus formation.

Q2: What are the known physicochemical properties of this compound relevant to its stability?

Understanding the physicochemical properties of this compound is crucial for designing stable experimental conditions. At physiological pH (7.4), this compound exists predominantly as a zwitterion. Key properties are summarized below.

PropertyValueImplication for Stability
pKa Acidic pKa: ~3.5, Basic pKa: ~10.5Susceptible to degradation at extreme pH values. The zwitterionic form at neutral pH may influence its solubility and interaction with other molecules.
logP ~1.5Moderate lipophilicity suggests some solubility in both aqueous and organic solvents. This can influence the choice of solvents for stock solutions and mobile phases in chromatography.
Appearance White to off-white solidAny change in color may indicate degradation.

Q3: What are the common factors that can cause this compound degradation during experiments?

Several factors can contribute to the degradation of this compound in an experimental setting. These include:

  • pH: this compound is susceptible to hydrolysis under strongly acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.

  • Light: Although less common for this class of molecules, photostability should be considered, and prolonged exposure to UV light should be avoided.

  • Enzymatic Degradation: If working with biological matrices (e.g., plasma, tissue homogenates), enzymatic degradation by proteases or esterases could be a concern.

Troubleshooting Guide

Problem 1: I am seeing a loss of this compound potency or the appearance of unknown peaks in my HPLC analysis over time.

This is a common issue that often points to the degradation of the compound. Follow these troubleshooting steps:

  • Step 1: Verify Storage Conditions. Ensure that your stock solutions and samples are stored appropriately. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is preferable. Avoid repeated freeze-thaw cycles.

  • Step 2: Check the pH of Your Solutions. The stability of this compound is pH-dependent. Buffering your experimental solutions to a pH range of 6.0-7.5 can significantly improve stability.

  • Step 3: Protect from Light. While not highly sensitive, it is good practice to protect this compound solutions from direct light by using amber vials or covering containers with aluminum foil.

  • Step 4: Consider Oxidative Stress. If your experimental setup involves reagents that could act as oxidizing agents, consider degassing your solvents or adding an antioxidant, if compatible with your assay.

  • Step 5: Perform a Forced Degradation Study. To identify the likely degradation products and understand the stability profile of this compound under your specific experimental conditions, a forced degradation study is highly recommended. See the detailed protocol below.

Problem 2: My quantitative analysis of this compound in plasma samples is showing high variability.

High variability in plasma samples can be due to both pre-analytical and analytical factors.

  • Pre-analytical Considerations:

    • Anticoagulant Choice: Use of an appropriate anticoagulant is critical. While citrate is common, for functional assays involving platelet activation, a dual inhibitor of FXa and thrombin may provide better sample stability for up to 24 hours.

    • Sample Handling: Process blood samples as quickly as possible after collection. Centrifuge to obtain plasma and either analyze immediately or freeze at -80°C.

  • Analytical Considerations:

    • Extraction Efficiency: Ensure your sample preparation method (e.g., protein precipitation, solid-phase extraction) provides consistent recovery of this compound.

    • Matrix Effects: In LC-MS/MS analysis, matrix components can suppress or enhance the ionization of this compound. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the solid powder and the stock solution at 60°C for 24 and 48 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 and 48 hours. A control sample should be kept in the dark.

3. Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection, to determine the percentage of degradation and identify the degradation products.

Hypothetical Quantitative Data from Forced Degradation Study

The following table summarizes hypothetical degradation data for this compound under various stress conditions.

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl, 60°C 292.51
875.32
2458.13
0.1 M NaOH, 60°C 285.12
862.73
2440.24
3% H₂O₂, RT 895.81
2488.42
Thermal (Solid), 60°C 4899.10
Photolytic, 48h 4898.51
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.

1. Instrumentation:

  • HPLC system with a PDA or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B
    • 5-20 min: 10% to 90% B
    • 20-25 min: 90% B
    • 25-26 min: 90% to 10% B
    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

3. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Signaling Pathway: this compound's Inhibition of the Coagulation Cascade

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X + Tissue Factor Xa Xa X->Xa Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa This compound This compound This compound->Xa This compound->Thrombin

Caption: this compound inhibits the coagulation cascade at Factor Xa and Thrombin.

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare this compound Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidation Oxidative (3% H2O2, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Determine Degradation Rate analysis->end

Caption: Workflow for conducting a forced degradation study of this compound.

Validation & Comparative

In Vitro Efficacy of Tanogitran Compared to Heparin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the anticoagulant efficacy of Tanogitran (BIBT 986) and unfractionated heparin. This compound is a direct, reversible dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), while heparin is an indirect anticoagulant that potentiates the activity of antithrombin III (ATIII) to inhibit several coagulation factors, primarily thrombin and FXa.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active sites of both FXa and thrombin, thereby inhibiting their enzymatic activity in the coagulation cascade. This direct inhibition does not require a cofactor like antithrombin.

Heparin , a heterogeneous mixture of sulfated glycosaminoglycans, acts indirectly. It binds to ATIII, inducing a conformational change that accelerates the inactivation of several serine proteases in the coagulation cascade, most notably thrombin and FXa. The interaction with thrombin is dependent on the length of the heparin polymer chain.

Signaling Pathway of the Coagulation Cascade

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Inhibitor Actions Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates (with FVIIIa) Tissue Factor Tissue Factor Factor VIIa-TF Factor VIIa-TF Tissue Factor->Factor VIIa-TF Complexes with Factor VIIa Factor VIIa-TF->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (FII) Prothrombin (FII) Factor Xa->Prothrombin (FII) Activates (with FVa) Thrombin (FIIa) Thrombin (FIIa) Prothrombin (FII)->Thrombin (FIIa) Fibrinogen Fibrinogen Thrombin (FIIa)->Fibrinogen Cleaves Factor XIII Factor XIII Thrombin (FIIa)->Factor XIII Activates Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin Factor XIIIa This compound This compound This compound->Factor Xa Inhibits This compound->Thrombin (FIIa) Inhibits Heparin_ATIII Heparin-ATIII Complex Heparin_ATIII->Factor XIIa Inhibits Heparin_ATIII->Factor XIa Inhibits Heparin_ATIII->Factor IXa Inhibits Heparin_ATIII->Factor Xa Inhibits Heparin_ATIII->Thrombin (FIIa) Inhibits

Caption: Simplified coagulation cascade showing the points of inhibition for this compound and the Heparin-ATIII complex.

Quantitative In Vitro Efficacy

ParameterThis compoundHeparinReference
Target(s) Factor Xa, Thrombin (Factor IIa)Thrombin, FXa, FIXa, FXIa, FXIIa (via ATIII)[1]
Mechanism Direct, Reversible InhibitionIndirect (ATIII-dependent) Inhibition[1]
Ki (Factor Xa) 26 nMNot directly applicable (indirect mechanism)[1]
Ki (Thrombin) 2.7 nMNot directly applicable (indirect mechanism)[1]

Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition.

Clinical studies with this compound (BIBT 986) have demonstrated a dose-dependent prolongation of the activated partial thromboplastin time (aPTT). Doses that doubled the aPTT were shown to completely suppress markers of thrombin generation in a human endotoxemia model.

Experimental Protocols

Detailed protocols for direct comparative in vitro studies are not publicly available. However, standard methodologies for key anticoagulant assays are described below.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Experimental Workflow for aPTT Assay

aPTT Assay Workflow cluster_preparation Sample Preparation cluster_assay Assay Procedure PPP Platelet-Poor Plasma Incubate1 Incubate PPP with Inhibitor (37°C) PPP->Incubate1 Inhibitor This compound or Heparin (Varying Concentrations) Inhibitor->Incubate1 aPTT_Reagent Add aPTT Reagent (Activator + Phospholipids) Incubate1->aPTT_Reagent Incubate2 Incubate (37°C) aPTT_Reagent->Incubate2 CaCl2 Add CaCl2 to Initiate Clotting Incubate2->CaCl2 Measure_Time Measure Time to Clot Formation (Seconds) CaCl2->Measure_Time

Caption: General workflow for determining the activated partial thromboplastin time (aPTT).

Methodology:

  • Plasma Preparation: Obtain platelet-poor plasma (PPP) by centrifuging citrated whole blood.

  • Incubation with Inhibitor: Incubate aliquots of PPP with varying concentrations of this compound or heparin at 37°C for a specified time.

  • aPTT Reagent Addition: Add a pre-warmed aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) to the plasma-inhibitor mixture.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 3-5 minutes).

  • Initiation of Clotting: Add pre-warmed calcium chloride (CaCl2) to initiate the coagulation cascade.

  • Measurement: Record the time taken for a fibrin clot to form. This time is the aPTT.

Thrombin Generation Assay (TGA)

The TGA provides a more comprehensive assessment of the overall coagulation potential by measuring the amount of thrombin generated over time.

Experimental Workflow for Thrombin Generation Assay

Thrombin Generation Assay Workflow cluster_preparation Sample Preparation cluster_assay Assay Procedure PPP Platelet-Poor Plasma Mix1 Mix PPP with Inhibitor PPP->Mix1 Inhibitor This compound or Heparin (Varying Concentrations) Inhibitor->Mix1 Trigger Add Trigger (e.g., Tissue Factor, Phospholipids) Mix1->Trigger Substrate Add Fluorogenic or Chromogenic Substrate Trigger->Substrate Measure_Signal Measure Signal Over Time (Fluorometer/Spectrophotometer) Substrate->Measure_Signal Analysis Calculate Thrombin Generation Parameters (e.g., Peak Thrombin, ETP) Measure_Signal->Analysis

Caption: General workflow for conducting a thrombin generation assay (TGA).

Methodology:

  • Plasma Preparation: Use platelet-poor plasma (PPP).

  • Inhibitor Addition: Add varying concentrations of this compound or heparin to the plasma.

  • Assay Initiation: Add a trigger reagent (containing tissue factor and phospholipids) to initiate coagulation.

  • Substrate Addition: Simultaneously or immediately after the trigger, add a fluorogenic or chromogenic substrate that is cleaved by thrombin.

  • Signal Measurement: Measure the fluorescence or absorbance over time in a microplate reader at 37°C.

  • Data Analysis: The resulting signal is converted to thrombin concentration using a calibrator. Key parameters such as lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP) are calculated.

Summary and Conclusion

This compound and heparin exhibit distinct in vitro anticoagulant profiles due to their different mechanisms of action. This compound's direct and dual inhibition of FXa and thrombin offers a specific and targeted anticoagulant effect. Heparin's indirect, ATIII-mediated inhibition affects multiple coagulation factors, resulting in a broader anticoagulant activity.

While direct comparative quantitative data such as IC50 values from head-to-head in vitro studies are not publicly available, the low nanomolar Ki values for this compound against both Factor Xa and thrombin indicate its high potency. Further in vitro studies directly comparing this compound and heparin using standardized assays like aPTT and TGA would be beneficial to provide a more comprehensive quantitative comparison of their anticoagulant efficacy.

References

Tanogitran vs. Argatroban: A Comparative Analysis of Anticoagulant Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticoagulant potency of tanogitran and argatroban, presenting key experimental data, outlining methodologies for potency determination, and visualizing their mechanisms of action within the coagulation cascade.

Executive Summary

This compound, a dual inhibitor of Factor Xa and thrombin, demonstrates potent anticoagulant activity, with a particularly high affinity for thrombin. Argatroban, a direct thrombin inhibitor, is a well-established anticoagulant primarily used in the management of heparin-induced thrombocytopenia. This guide delves into the quantitative differences in their inhibitory activities and the experimental frameworks used to establish these potencies.

Data Presentation: Inhibitory Potency

The inhibitory potency of this compound and argatroban is quantified by their inhibition constants (Ki), with a lower Ki value indicating a higher binding affinity and thus greater potency.

DrugTargetInhibition Constant (Kᵢ)
This compound Factor Xa26 nM[1]
Thrombin (Factor IIa)2.7 nM[1]
Argatroban Thrombin (Factor IIa)~39-40 nM[2][3]

Note: Ki values are approximate and can vary based on experimental conditions.

Mechanism of Action: Targeting the Coagulation Cascade

Both this compound and argatroban exert their anticoagulant effects by directly inhibiting key enzymes in the coagulation cascade. Argatroban is a specific inhibitor of thrombin (Factor IIa), while this compound inhibits both thrombin and Factor Xa.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X VIIIa Xa Factor Xa X->Xa VII VII VII->X Tissue Factor Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Factor Va Fibrinogen Fibrinogen Thrombin->Fibrinogen XIII XIII Thrombin->XIII Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIIIa XIIIa XIII->XIIIa This compound This compound This compound->Xa Inhibits This compound->Thrombin Inhibits Argatroban Argatroban Argatroban->Thrombin Inhibits

Mechanism of Action of this compound and Argatroban.

Experimental Protocols for Potency Analysis

The determination of inhibitory constants (Ki) and the overall anticoagulant effect of drugs like this compound and argatroban relies on a variety of in vitro assays. These can be broadly categorized into chromogenic assays and clotting assays.

Chromogenic Assays for Thrombin and Factor Xa Inhibition

These assays are instrumental in determining the direct inhibitory activity of a compound on its target enzyme and are crucial for calculating the Ki value.

Principle: A synthetic substrate that is specifically cleaved by the target enzyme (thrombin or Factor Xa) is used. This substrate has a chromophore (a color-producing molecule) attached to it. When the enzyme cleaves the substrate, the chromophore is released, leading to a color change that can be measured with a spectrophotometer. The rate of color change is proportional to the enzyme's activity. In the presence of an inhibitor, the enzyme's activity is reduced, resulting in a slower rate of color development.

Generalized Protocol:

  • Reagent Preparation: Prepare solutions of the purified enzyme (thrombin or Factor Xa), the chromogenic substrate, the inhibitor (this compound or argatroban) at various concentrations, and a suitable buffer.

  • Reaction Setup: In a microplate, combine the enzyme and the inhibitor at different concentrations and incubate for a specific period to allow for binding.

  • Initiation of Reaction: Add the chromogenic substrate to initiate the enzymatic reaction.

  • Measurement: Use a microplate reader to measure the absorbance at a specific wavelength (commonly 405 nm) over time.

  • Data Analysis: Plot the rate of the reaction against the inhibitor concentration. From this data, the IC50 (the concentration of inhibitor that causes 50% inhibition) can be determined. The Ki can then be calculated using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the enzyme's Michaelis constant (Km).

Chromogenic_Assay cluster_workflow Chromogenic Assay Workflow Enzyme\n(Thrombin or Factor Xa) Enzyme (Thrombin or Factor Xa) Mix & Incubate Mix & Incubate Enzyme\n(Thrombin or Factor Xa)->Mix & Incubate Inhibitor\n(this compound or Argatroban) Inhibitor (this compound or Argatroban) Inhibitor\n(this compound or Argatroban)->Mix & Incubate Chromogenic Substrate Chromogenic Substrate Add Substrate Add Substrate Chromogenic Substrate->Add Substrate Spectrophotometer Spectrophotometer Calculate Ki Calculate Ki Spectrophotometer->Calculate Ki Mix & Incubate->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Color Change Measure Absorbance->Spectrophotometer

Workflow for a Chromogenic Inhibition Assay.
Clotting Assays: aPTT and PT

These global coagulation assays assess the overall effect of an anticoagulant on the clotting cascade in plasma.

  • Activated Partial Thromboplastin Time (aPTT): This test evaluates the integrity of the intrinsic and common pathways of coagulation.

  • Prothrombin Time (PT): This test assesses the extrinsic and common pathways.

Principle: A reagent is added to a plasma sample to trigger the coagulation cascade. The time it takes for a clot to form is measured. Anticoagulants prolong this clotting time.

Generalized Protocol for aPTT:

  • Sample Preparation: Obtain citrated plasma from a blood sample.

  • Incubation: Add an activator (e.g., silica, kaolin) and a phospholipid reagent to the plasma and incubate at 37°C.

  • Initiation of Clotting: Add calcium chloride to the mixture to initiate the clotting cascade.

  • Measurement: Record the time taken for a fibrin clot to form using a coagulometer.

Generalized Protocol for PT:

  • Sample Preparation: Obtain citrated plasma.

  • Initiation of Clotting: Add a reagent containing tissue factor (thromboplastin) and calcium chloride to the plasma at 37°C.

  • Measurement: Record the time taken for a fibrin clot to form.

Clotting_Assay cluster_workflow Clotting Assay Workflow (aPTT/PT) Citrated Plasma Citrated Plasma Mix & Incubate Mix & Incubate Citrated Plasma->Mix & Incubate Inhibitor Inhibitor Inhibitor->Mix & Incubate Reagent\n(aPTT or PT) Reagent (aPTT or PT) Add Reagent Add Reagent Reagent\n(aPTT or PT)->Add Reagent Coagulometer Coagulometer Mix & Incubate->Add Reagent Measure Clotting Time Measure Clotting Time Add Reagent->Measure Clotting Time Measure Clotting Time->Coagulometer

Workflow for aPTT and PT Clotting Assays.

Conclusion

Based on the available in vitro data, this compound exhibits a higher potency for thrombin inhibition compared to argatroban, as indicated by its lower Ki value. Furthermore, this compound's dual-action mechanism, targeting both Factor Xa and thrombin, distinguishes it from the more specific direct thrombin inhibitor, argatroban. The experimental protocols outlined provide a foundational understanding of the methodologies employed to characterize and compare the potency of such anticoagulant agents. This information is critical for researchers and drug development professionals in the evaluation and advancement of novel antithrombotic therapies.

References

A Head-to-Head Comparison of Tanogitran and Other Direct Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of anticoagulant therapy has been revolutionized by the development of direct oral anticoagulants (DOACs), particularly the direct Factor Xa (FXa) inhibitors. These agents offer significant advantages over traditional therapies like warfarin, including a predictable anticoagulant effect and a reduced need for routine monitoring. Factor Xa is a critical enzyme, positioned at the convergence of the intrinsic and extrinsic coagulation pathways, making it an ideal target for antithrombotic drugs.[1] One molecule of FXa catalyzes the formation of approximately 1,000 molecules of thrombin, highlighting its amplified role in the coagulation cascade.

This guide provides a head-to-head comparison of Tanogitran, a dual inhibitor of Factor Xa and thrombin, with established direct Factor Xa inhibitors such as Apixaban, Rivaroxaban, and Edoxaban. While Apixaban, Rivaroxaban, and Edoxaban are highly selective for Factor Xa, this compound's unique dual-action mechanism sets it apart.[2][3][4] This document summarizes key experimental data on their potency, selectivity, and pharmacokinetics, details the experimental protocols for their evaluation, and visualizes the underlying biological and experimental frameworks.

Comparative Analysis of Inhibitor Potency and Selectivity

The potency of these inhibitors is a critical determinant of their therapeutic efficacy. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the target enzyme; a lower Ki value indicates higher potency.

InhibitorTarget(s)Factor Xa Ki (nM)Thrombin (Factor IIa) Ki (nM)Selectivity (FXa vs. Thrombin)
This compound Factor Xa & Thrombin26[4][5]2.7[4][5]~0.1 (Thrombin Selective)
Apixaban Factor Xa0.8>10,000 (Implied)>10,000-fold
Rivaroxaban Factor Xa0.4>10,000[6]>10,000-fold[6]
Edoxaban Factor Xa0.56[7]>10,000[8]~10,000-fold[8]

Note: Ki values can vary slightly based on assay conditions. Data is compiled from various sources for comparison.

Comparative Pharmacokinetics and Clinical Data

Pharmacokinetic profiles determine the dosing regimen and clinical utility of these anticoagulants. Unlike the orally available "-xabans," this compound has been evaluated as an intravenous infusion.[2]

ParameterThis compoundApixabanRivaroxabanEdoxaban
Administration Intravenous Infusion[2]OralOralOral
Bioavailability 100% (IV)>50%~80-100%~62%[7]
Half-life (hours) Not Available8-157-17[8]10-14[7][8]
Primary Elimination Not AvailableFecal, Renal (~25%)Renal, Fecal-biliaryRenal (~50%), Fecal
Bleeding Risk Data Limited (Phase 1)Lower risk of major bleeding compared to Rivaroxaban.[1][9]Higher risk of major and intracranial bleeding compared to Dabigatran.Lower risk of major bleeding than other NOACs at the 30mg dose.[10]

Signaling Pathway and Experimental Workflow Diagrams

To contextualize the mechanism and evaluation of these inhibitors, the following diagrams illustrate the coagulation cascade and a typical experimental workflow.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Injury) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa Xa Xa X->Xa Prothrombinase Complex (Va) TF Tissue Factor VIIa_TF VIIa-TF Complex TF->VIIa_TF VIIa VIIa_TF->X Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa FXa_Inhibitors Apixaban Rivaroxaban Edoxaban FXa_Inhibitors->Xa This compound This compound This compound->Xa This compound->Thrombin

Caption: Coagulation cascade showing inhibition points.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Models Enzyme_Assay Enzyme Inhibition Assay (e.g., Chromogenic FXa Assay) Potency Potency & Selectivity Enzyme_Assay->Potency Determine Ki / IC50 Plasma_Assay Plasma Clotting Assays (PT, aPTT) Anticoagulant_Effect Anticoagulant_Effect Plasma_Assay->Anticoagulant_Effect Measure Clotting Time Animal_Dosing Compound Administration (Animal Model) Blood_Sampling Blood Sample Collection Animal_Dosing->Blood_Sampling PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Blood_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Clotting Assays) Blood_Sampling->PD_Analysis PK_PD PK/PD Relationship PK_Analysis->PK_PD PD_Analysis->PK_PD Thrombosis_Model Thrombosis Model (e.g., Ferric Chloride Injury) Efficacy Efficacy Thrombosis_Model->Efficacy Assess Antithrombotic Efficacy Bleeding_Model Bleeding Model (e.g., Tail Transection) Safety Safety Bleeding_Model->Safety Assess Hemorrhagic Risk

Caption: Workflow for preclinical anticoagulant evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Factor Xa inhibitors.

Factor Xa Chromogenic Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified Factor Xa.

  • Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. Factor Xa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline, pNA), which is measured spectrophotometrically at 405 nm.[11] The rate of color development is inversely proportional to the inhibitor's concentration.

  • Methodology:

    • Reagent Preparation: A buffer solution (e.g., Tris-buffered saline, pH 8.3) containing calcium chloride is prepared. Purified human Factor Xa enzyme is diluted to a working concentration (e.g., 0.125 ng/µl).[11] A chromogenic substrate specific for Factor Xa (e.g., S-2222) is diluted in the assay buffer.[12][13]

    • Inhibitor Incubation: In a 96-well microplate, serial dilutions of the test inhibitor (e.g., this compound) are pre-incubated with the diluted Factor Xa enzyme for a set period (e.g., 30 minutes) at room temperature or 37°C.[11]

    • Substrate Addition: The reaction is initiated by adding the pre-warmed chromogenic substrate to all wells.

    • Measurement: The plate is immediately placed in a microplate reader, and the absorbance at 405 nm is measured kinetically (every minute) for 5-10 minutes.[12]

    • Data Analysis: The rate of pNA formation (change in absorbance over time) is calculated. These rates are plotted against inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.

  • Principle: The test measures the time in seconds for a fibrin clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.[2][5][14] It is sensitive to deficiencies in factors I, II, V, VII, and X.[5]

  • Methodology:

    • Sample Preparation: Blood is collected in a tube containing 3.2% sodium citrate. Platelet-poor plasma (PPP) is prepared by centrifuging the blood sample.[6][10]

    • Incubation: A volume of patient PPP (e.g., 50-100 µl) is pipetted into a test cuvette and incubated at 37°C for a defined period (e.g., 3 minutes).[6]

    • Initiation of Clotting: A pre-warmed thromboplastin reagent containing calcium is added to the plasma, and a timer is started simultaneously.[2]

    • Clot Detection: The time to the formation of a visible fibrin clot is recorded. This can be done manually by tilting the tube or, more commonly, using an automated coagulometer that detects changes in optical density or mechanical movement.[2][14]

    • Data Analysis: The clotting time in seconds is reported. The results are often expressed as an International Normalized Ratio (INR) for patients on warfarin, but for DOACs, the raw clotting time is more relevant.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

  • Principle: The test measures the time in seconds for a fibrin clot to form in a plasma sample after the addition of a contact activator (like silica or kaolin), partial thromboplastin (phospholipids), and calcium.[8][15] It is sensitive to deficiencies in factors XII, XI, IX, VIII, X, V, II, and fibrinogen.[16]

  • Methodology:

    • Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated blood as described for the PT assay.

    • Activation: A volume of PPP (e.g., 50 µl) is mixed with an aPTT reagent containing a contact activator and phospholipids. This mixture is incubated at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.[7][16]

    • Initiation of Clotting: Pre-warmed calcium chloride solution (e.g., 50 µl of 0.025 M CaCl2) is added to the mixture to initiate clotting, and a timer is started.[7]

    • Clot Detection: The time to fibrin clot formation is measured manually or with an automated coagulometer.[15]

    • Data Analysis: The clotting time is reported in seconds. The aPTT is prolonged by inhibitors affecting the intrinsic or common pathways.

Conclusion

This compound represents a distinct approach within the landscape of modern anticoagulants due to its dual inhibition of both Factor Xa and thrombin. This contrasts sharply with the highly selective direct Factor Xa inhibitors like Apixaban, Rivaroxaban, and Edoxaban, which have demonstrated potent and specific FXa inhibition with over 10,000-fold selectivity against thrombin. While these selective inhibitors have become mainstays in oral anticoagulant therapy, this compound's development as an intravenous agent suggests its potential application in acute care settings. The provided experimental data and protocols offer a foundational framework for the continued evaluation and comparison of these and future antithrombotic agents. Further clinical studies would be necessary to fully elucidate the comparative efficacy and safety profile of a dual-inhibition strategy versus a selective Factor Xa inhibition approach.

References

Validating Tanogitran's Dual Inhibition Mechanism Through Site-Directed Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Tanogitran, a potent dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa). We delve into its mechanism of action, propose a robust experimental plan using site-directed mutagenesis to validate its binding and inhibitory effects, and compare its performance profile with established oral anticoagulants. Detailed experimental protocols and visual workflows are provided to facilitate the practical application of these methods in a research setting.

Unraveling the Dual-Target Mechanism of this compound

This compound distinguishes itself as an anticoagulant by simultaneously targeting two critical serine proteases in the coagulation cascade: Factor Xa and thrombin. This dual inhibition offers a potentially more comprehensive anticoagulant effect compared to single-target agents.

Factor Xa Inhibition: Factor Xa is the catalytic component of the prothrombinase complex, which is responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound effectively reduces the burst of thrombin generation.

Thrombin Inhibition: Thrombin is the final effector protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, leading to clot formation. It also amplifies its own production by activating upstream clotting factors. Direct inhibition of thrombin by this compound prevents the formation of a stable fibrin clot and dampens the amplification of the coagulation cascade.

This compound exhibits potent inhibitory activity against both enzymes, with reported Ki values of 26 nM for Factor Xa and 2.7 nM for thrombin, indicating a higher affinity for thrombin.[1]

Validating the Mechanism of Action with Site-Directed Mutagenesis

To definitively validate the binding and inhibitory mechanism of this compound, site-directed mutagenesis of the target enzymes, Factor Xa and thrombin, is a powerful approach. By altering key amino acid residues within the active sites of these enzymes, we can assess the impact on this compound's binding affinity and inhibitory potency.

Proposed Key Residues for Mutagenesis

Based on the well-characterized active sites of Factor Xa and thrombin, which are highly conserved serine proteases, the following residues are proposed for mutagenesis. While specific crystallographic or detailed computational docking data for this compound is not publicly available, these residues are known to be critical for the binding of various direct inhibitors.

Factor Xa:

  • Asp189: Located at the bottom of the S1 specificity pocket, this residue is crucial for recognizing and binding the basic P1 moiety of substrates and many inhibitors. A mutation to a non-acidic residue, such as Alanine (D189A), is expected to significantly reduce the binding affinity of inhibitors that interact with this pocket.

  • Tyr228: This residue forms part of the S1 pocket and contributes to the hydrophobic interactions with inhibitors. A mutation to a smaller residue like Alanine (Y228A) could disrupt these interactions.

  • Trp215: Situated in the S4 subsite, this residue is important for the binding of inhibitors that extend into this hydrophobic pocket. A W215A mutation would likely impact the binding of such inhibitors.

Thrombin:

  • Asp189: Similar to Factor Xa, this residue in the S1 pocket of thrombin is critical for recognizing the arginine-like moieties of substrates and inhibitors. A D189A mutation is predicted to severely impair inhibitor binding.

  • Gly216: The backbone of this residue forms a key hydrogen bond with many inhibitors. While a mutation of the side chain (which is only a hydrogen) is not possible, it highlights the importance of the protein's backbone conformation in this region.

  • Trp215: This residue contributes to the S2 subsite and can engage in hydrophobic interactions with inhibitors. A W215A mutation could be informative.

Expected Outcomes

The introduction of these mutations is expected to result in a significant increase in the Ki or IC50 values for this compound against the mutated enzymes compared to the wild-type enzymes. This would provide strong evidence that this compound directly interacts with these key residues in the active sites of Factor Xa and thrombin, thereby validating its proposed mechanism of action.

Comparative Performance Analysis

To contextualize the potential of this compound, its performance can be compared to other direct oral anticoagulants (DOACs), namely the direct thrombin inhibitor dabigatran and the Factor Xa inhibitor rivaroxaban. The following tables summarize key in vitro and clinical parameters, compiled from various studies on these established drugs, to provide a benchmark for evaluating this compound.

ParameterThis compoundDabigatran (Direct Thrombin Inhibitor)Rivaroxaban (Factor Xa Inhibitor)
Target(s) Factor Xa, ThrombinThrombinFactor Xa
Ki (nM) FXa: 26, Thrombin: 2.7[1]Thrombin: ~4.5FXa: ~0.7
In Vitro Anticoagulant Effect Prolongs aPTT and PTPrimarily prolongs aPTTPrimarily prolongs PT

Table 1: In Vitro Inhibitory Profile Comparison

Efficacy OutcomeDabigatran vs. WarfarinRivaroxaban vs. Warfarin
Stroke and Systemic Embolism Non-inferior or SuperiorNon-inferior
Ischemic Stroke SimilarSimilar
Hemorrhagic Stroke Lower RiskLower Risk
All-Cause Mortality Lower or Similar RiskSimilar Risk

Table 2: Comparative Clinical Efficacy of Alternative DOACs (vs. Warfarin)

Safety OutcomeDabigatran vs. WarfarinRivaroxaban vs. Warfarin
Major Bleeding Similar or Lower RiskSimilar Risk
Intracranial Bleeding Lower RiskLower Risk
Gastrointestinal Bleeding Higher RiskHigher Risk

Table 3: Comparative Clinical Safety of Alternative DOACs (vs. Warfarin)

Experimental Protocols

Site-Directed Mutagenesis

This protocol outlines the general steps for creating point mutations in the cDNA of Factor Xa and thrombin.

Materials:

  • Expression plasmid containing the cDNA for human Factor Xa or thrombin.

  • Mutagenic primers (forward and reverse) containing the desired mutation.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

  • DNA sequencing reagents.

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center, flanked by 15-20 bases of correct sequence on both sides.

  • PCR Amplification: Perform PCR using the expression plasmid as a template and the mutagenic primers to amplify the entire plasmid.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express the mutant protein in a suitable expression system (e.g., mammalian cells) and purify it for subsequent activity assays.

In Vitro Enzyme Inhibition Assay (Chromogenic Assay)

This protocol describes how to determine the inhibitory activity of this compound against wild-type and mutant Factor Xa and thrombin.

Materials:

  • Purified wild-type or mutant Factor Xa or thrombin.

  • This compound at various concentrations.

  • Chromogenic substrate specific for Factor Xa (e.g., S-2222) or thrombin (e.g., S-2238).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2).

  • 96-well microplate reader.

Procedure:

  • Enzyme Preparation: Dilute the enzyme (Factor Xa or thrombin) to a working concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the enzyme solution, and the this compound dilution (or buffer for control wells).

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the specific chromogenic substrate to each well to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable equation (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki or IC50 value.

Visualizing the Workflow and Signaling Pathway

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Expression & Purification cluster_assay Enzyme Inhibition Assay plasmid FXa/Thrombin Plasmid pcr PCR Amplification plasmid->pcr primers Mutagenic Primers primers->pcr dpni DpnI Digestion pcr->dpni transform Transformation dpni->transform sequence DNA Sequencing transform->sequence expression Protein Expression sequence->expression purification Purification expression->purification mutant_protein Purified Mutant FXa/Thrombin purification->mutant_protein assay_setup Assay Setup mutant_protein->assay_setup substrate Chromogenic Substrate assay_setup->substrate This compound This compound This compound->assay_setup measurement Absorbance Measurement substrate->measurement analysis Ki / IC50 Determination measurement->analysis coagulation_cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin (Clot) Fibrinogen->Fibrin FX Factor X FXa Factor Xa FX->FXa Prothrombinase Complex FXa->Prothrombin activates This compound This compound This compound->Thrombin inhibits This compound->FXa inhibits

References

Tanogitran: A Comparative Analysis of Serine Protease Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the serine protease inhibitor, Tanogitran (also known as BIBT-986). This compound is a potent, direct, and reversible dual inhibitor of coagulation enzymes Factor Xa (FXa) and thrombin (Factor IIa), both of which are critical serine proteases in the blood coagulation cascade.[1][2] This guide will delve into the available data on its primary targets, discuss the importance of selectivity, and provide a detailed experimental protocol for assessing serine protease inhibition.

Understanding this compound's Primary Targets

This compound simultaneously inhibits both Factor Xa and thrombin, key enzymes in the final common pathway of the coagulation cascade. Factor Xa is responsible for the conversion of prothrombin to thrombin, and thrombin, in turn, converts fibrinogen to fibrin, leading to clot formation. The dual inhibition mechanism of this compound offers a potent anticoagulant effect.

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary targets is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger interaction.

Target Serine ProteaseThis compound Ki (nM)
Factor Xa (FXa)26[3]
Thrombin (Factor IIa)2.7[3]

Note on Cross-Reactivity Data: Extensive searches of publicly available scientific literature and patent databases did not yield specific quantitative data (Ki or IC50 values) for the cross-reactivity of this compound with other serine proteases such as trypsin, chymotrypsin, elastase, plasmin, tissue plasminogen activator (tPA), or urokinase-type plasminogen activator (uPA). While preclinical studies were conducted, this detailed selectivity profile does not appear to be in the public domain.[1] The lack of this data is a significant limitation in providing a comprehensive comparison with other serine protease inhibitors.

Signaling Pathways of Primary Targets

The primary signaling pathway influenced by this compound is the blood coagulation cascade. By inhibiting Factor Xa and thrombin, this compound effectively blocks the amplification of the coagulation signal and the final step of fibrin clot formation.

Coagulation Cascade Prothrombin Prothrombin Thrombin (Factor IIa) Thrombin (Factor IIa) Prothrombin->Thrombin (Factor IIa) Factor Xa Clot Formation Clot Formation Thrombin (Factor IIa)->Clot Formation Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin (Factor IIa) Factor Xa Factor Xa This compound This compound This compound->Thrombin (Factor IIa) This compound->Factor Xa

Caption: Inhibition of Factor Xa and Thrombin by this compound in the Coagulation Cascade.

Experimental Protocols

To assess the cross-reactivity of an inhibitor like this compound against a panel of serine proteases, a standardized in vitro inhibition assay is employed. Below is a detailed methodology for such an experiment.

Serine Protease Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of a test compound against a panel of serine proteases.

Materials:

  • Test compound (e.g., this compound) stock solution of known concentration.

  • Target serine proteases (e.g., Factor Xa, thrombin, trypsin, chymotrypsin, elastase, plasmin, tPA, uPA).

  • Corresponding chromogenic or fluorogenic substrates for each protease.

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing appropriate salts and additives like CaCl2 for certain proteases).

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance or fluorescence.

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare working solutions of each serine protease and its corresponding substrate in the assay buffer. The final concentrations should be optimized based on the enzyme's activity and the substrate's Km value.

  • Compound Dilution:

    • Perform a serial dilution of the test compound in the assay buffer to create a range of concentrations.

  • Assay Reaction:

    • To each well of the microplate, add the following in order:

      • Assay buffer.

      • Test compound at various concentrations (or vehicle control).

      • Enzyme solution.

    • Incubate the mixture for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance or fluorescence over time using the microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

    • If determining the Ki, perform the assay at different substrate concentrations to assess the mechanism of inhibition (e.g., competitive, non-competitive) and calculate Ki using appropriate equations (e.g., the Cheng-Prusoff equation for competitive inhibitors).

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Incubation (Enzyme + Inhibitor) Incubation (Enzyme + Inhibitor) Compound Dilution->Incubation (Enzyme + Inhibitor) Enzyme Solution Enzyme Solution Enzyme Solution->Incubation (Enzyme + Inhibitor) Substrate Solution Substrate Solution Reaction (Add Substrate) Reaction (Add Substrate) Substrate Solution->Reaction (Add Substrate) Incubation (Enzyme + Inhibitor)->Reaction (Add Substrate) Data Acquisition Data Acquisition Reaction (Add Substrate)->Data Acquisition Calculate % Inhibition Calculate % Inhibition Data Acquisition->Calculate % Inhibition IC50/Ki Determination IC50/Ki Determination Calculate % Inhibition->IC50/Ki Determination

Caption: Workflow for Determining Serine Protease Inhibition.

Importance of Selectivity

For a dual inhibitor like this compound, understanding its selectivity profile is paramount for predicting its safety and efficacy. Off-target inhibition of other serine proteases can lead to unintended side effects. For instance:

  • Inhibition of digestive proteases like trypsin and chymotrypsin could lead to gastrointestinal issues.

  • Inhibition of fibrinolytic enzymes such as plasmin and tPA could interfere with the breakdown of blood clots, potentially leading to a pro-thrombotic state, which would be counterintuitive for an anticoagulant.

  • Inhibition of other proteases involved in inflammation or tissue remodeling could have a wide range of unforeseen biological consequences.

A highly selective inhibitor will primarily interact with its intended targets (Factor Xa and thrombin in the case of this compound) at therapeutic concentrations, minimizing the risk of adverse events. The lack of publicly available, broad cross-reactivity data for this compound makes a thorough assessment of its off-target potential challenging.

Conclusion

This compound is a potent dual inhibitor of the key coagulation serine proteases, Factor Xa and thrombin. While its activity against these primary targets is well-documented, a comprehensive understanding of its cross-reactivity with other serine proteases is limited by the absence of publicly available data. The provided experimental protocol offers a framework for researchers to conduct such selectivity profiling, which is a critical step in the development and characterization of any new serine protease inhibitor. Future research providing a detailed selectivity screen of this compound would be invaluable to the scientific community for a more complete assessment of its therapeutic potential.

References

Comparative Analysis of Tanogitran's Effects on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiplatelet effects of Tanogitran, a dual inhibitor of Factor Xa and thrombin, against established antiplatelet agents: aspirin, clopidogrel, and abciximab. This document synthesizes available preclinical and clinical data to offer an objective comparison of their mechanisms and efficacy in inhibiting platelet aggregation.

Executive Summary

This compound, known as BIBT 986, primarily functions as an anticoagulant by targeting key enzymes in the coagulation cascade. Existing research from a human endotoxemia model indicates that this compound does not significantly influence platelet activation.[1] In contrast, aspirin, clopidogrel, and abciximab directly interfere with platelet function through distinct mechanisms, leading to the inhibition of platelet aggregation. This guide presents a detailed comparison of these agents, supported by experimental data, to inform research and development in the field of antithrombotic therapies.

Data Presentation: Comparative Efficacy

The following table summarizes the inhibitory effects of this compound and comparator drugs on platelet aggregation. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of platelet aggregation in vitro. It is important to note that the experimental conditions across different studies may vary.

DrugTargetAgonistIC50Reference
This compound (BIBT 986) Factor Xa, Thrombin-No significant effect on platelet activation[1]
Aspirin Cyclooxygenase-1 (COX-1)Collagen~322.5 - 336.1 µM[2][3]
Clopidogrel (active metabolite) P2Y12 ReceptorADP~1.9 µM (in washed platelets)[4]
Abciximab Glycoprotein IIb/IIIa ReceptorADP~1.25 - 2.3 µg/mL[5]

Mechanism of Action and Signaling Pathways

The antiplatelet effects of these drugs are achieved through interference with distinct signaling pathways involved in platelet activation and aggregation.

This compound: As a dual inhibitor of Factor Xa and thrombin, this compound's primary role is to reduce the generation of fibrin, a key component of blood clots.[6] Its lack of direct impact on platelet activation suggests its mechanism is independent of the pathways targeted by traditional antiplatelet agents.

Aspirin: Aspirin irreversibly inhibits the COX-1 enzyme, thereby blocking the production of thromboxane A2 (TXA2), a potent platelet agonist. This disrupts a critical signaling pathway that leads to platelet activation and aggregation.

Clopidogrel: Clopidogrel is a prodrug that is metabolized into an active form.[7][8] This active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface, preventing ADP-mediated platelet activation.[7][9]

Abciximab: Abciximab is a monoclonal antibody fragment that directly targets the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation. By blocking this receptor, it prevents the binding of fibrinogen and other ligands, thus inhibiting the cross-linking of platelets.

Below is a diagram illustrating the signaling pathway of platelet aggregation and the points of intervention for the comparator drugs.

Platelet_Aggregation_Pathway cluster_agonists Platelet Agonists cluster_platelet Platelet cluster_inhibitors Inhibitors Collagen Collagen GPVI GPVI Receptor Collagen->GPVI ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 COX1 COX-1 Thromboxane A2 Thromboxane A2 COX1->Thromboxane A2 GPIIbIIIa GPIIb/IIIa Receptor P2Y12->GPIIbIIIa GPVI->COX1 PAR1->GPIIbIIIa Platelet Aggregation Platelet Aggregation GPIIbIIIa->Platelet Aggregation Aspirin Aspirin Aspirin->COX1 Clopidogrel Clopidogrel (active metabolite) Clopidogrel->P2Y12 Abciximab Abciximab Abciximab->GPIIbIIIa Thromboxane A2->GPIIbIIIa

Signaling pathway of platelet aggregation and drug intervention points.

Experimental Protocols

The following are generalized methodologies for key experiments cited in this guide. Specific details may vary between individual studies.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
  • Blood Collection and Preparation: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is prepared by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The platelet count in the PRP is adjusted to a standardized concentration.

  • Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. A baseline light transmission is established.

  • Agonist and Inhibitor Addition: A platelet agonist (e.g., ADP, collagen, or thrombin) is added to the PRP to induce aggregation. To test the effect of an inhibitor, the PRP is pre-incubated with the drug for a specified period before the addition of the agonist.

  • Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The maximum aggregation percentage is calculated, and for inhibitor studies, the IC50 value is determined from a dose-response curve.

Experimental Workflow for In Vitro Platelet Aggregation Studies

The diagram below outlines the typical workflow for an in vitro platelet aggregation experiment.

Experimental_Workflow cluster_preparation Sample Preparation cluster_experiment Aggregation Assay cluster_analysis Data Analysis A Whole Blood Collection (with anticoagulant) B Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) A->B C Platelet Count Adjustment B->C D Pre-incubation of PRP with Drug or Vehicle C->D E Addition of Platelet Agonist (e.g., ADP, Collagen) D->E F Measurement of Light Transmission in Aggregometer E->F G Calculation of Max Aggregation (%) F->G H Determination of IC50 (for inhibitors) G->H

Workflow for in vitro platelet aggregation experiments.

Conclusion

This compound's primary mechanism as a dual Factor Xa and thrombin inhibitor distinguishes it from traditional antiplatelet agents. While it demonstrates potent anticoagulant properties, current evidence suggests it does not directly inhibit platelet activation. In contrast, aspirin, clopidogrel, and abciximab each effectively reduce platelet aggregation by targeting specific pathways integral to platelet function. This comparative analysis provides a foundational understanding for researchers and drug developers working on novel antithrombotic therapies, highlighting the diverse mechanisms available for modulating hemostasis and thrombosis. Further research into the potential synergistic or complementary effects of combining anticoagulants like this compound with direct antiplatelet agents could be a valuable area of investigation.

References

Reversibility of Anticoagulant Effects: A Comparative Analysis of Tanogitran and Warfarin

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of anticoagulant therapy is the ability to rapidly reverse its effects in instances of major bleeding or the need for emergency surgery. While the reversal of the long-standing anticoagulant warfarin is well-established, data on the reversibility of the investigational dual Factor Xa and thrombin inhibitor, Tanogitran, remains largely unavailable in publicly accessible research. This guide provides a detailed comparison of the mechanisms of action of both drugs and a comprehensive overview of the established reversal protocols for warfarin, while highlighting the current knowledge gap concerning this compound.

Mechanisms of Anticoagulant Action

This compound and warfarin employ distinct mechanisms to achieve their anticoagulant effects, targeting different points in the coagulation cascade.

This compound , a parenteral anticoagulant that has been evaluated in Phase 1 and 2 clinical trials, acts as a direct, dual inhibitor of two key clotting factors: Factor Xa (FXa) and thrombin (Factor IIa)[1][2]. By directly binding to and inhibiting these factors, this compound effectively blocks the final common pathway of coagulation, preventing the conversion of fibrinogen to fibrin, the essential protein for clot formation.

Warfarin , an oral anticoagulant that has been a mainstay of therapy for decades, exerts its effect indirectly[3][4][5]. It inhibits the enzyme vitamin K epoxide reductase, which is crucial for the recycling of vitamin K[3][4]. Vitamin K is an essential cofactor for the gamma-carboxylation of several clotting factors, namely factors II, VII, IX, and X, as well as the anticoagulant proteins C and S[3][5]. By depleting the reduced form of vitamin K, warfarin leads to the production of dysfunctional clotting factors, thereby impairing the coagulation cascade.

cluster_this compound This compound's Mechanism cluster_warfarin Warfarin's Mechanism This compound This compound FXa Factor Xa This compound->FXa Inhibits Thrombin Thrombin (IIa) This compound->Thrombin Inhibits FXa->Thrombin Activates Fibrin Fibrin Clot Thrombin->Fibrin Converts Prothrombin Prothrombin (II) Fibrinogen Fibrinogen Warfarin Warfarin VKOR Vitamin K Epoxide Reductase (VKOR) Warfarin->VKOR Inhibits Reduced_VitK Reduced Vitamin K VKOR->Reduced_VitK Reduces Carboxylation γ-carboxylation Reduced_VitK->Carboxylation Enables Oxidized_VitK Oxidized Vitamin K Active_Factors Active Factors Carboxylation->Active_Factors Produces Factors Factors II, VII, IX, X

Figure 1. Mechanisms of action for this compound and Warfarin.

Reversibility of Anticoagulant Effects

A stark contrast exists in the available information regarding the reversal of this compound and warfarin.

This compound: An Unanswered Question

Currently, there is no publicly available data from in vitro, animal, or clinical studies detailing the reversal of this compound's anticoagulant effect. No specific reversal agent for this compound has been identified or is under development based on the available literature. For other direct oral anticoagulants (DOACs) that inhibit Factor Xa, non-specific hemostatic agents like prothrombin complex concentrates (PCCs) have been used off-label in the absence of a specific antidote[6]. Specific reversal agents, such as idarucizumab for the direct thrombin inhibitor dabigatran, are also available[6]. Given this compound's dual mechanism, the efficacy of these existing reversal strategies is unknown and would require dedicated investigation. The management of bleeding events in clinical trials involving this compound has not been detailed in accessible publications.

Warfarin: Established Reversal Protocols

The reversal of warfarin's anticoagulant effect is a well-documented and clinically established practice. The choice of reversal strategy depends on the urgency of the situation, the degree of anticoagulation (as measured by the International Normalized Ratio or INR), and the severity of bleeding[6][7][8].

Experimental Data on Warfarin Reversal:

Reversal AgentMechanism of ActionOnset of ActionDuration of EffectKey Considerations
Vitamin K (phytonadione) Promotes the synthesis of functional clotting factors II, VII, IX, and X by the liver.[3][9]Slow (requires new factor synthesis). Oral: 24-48 hours for significant INR reduction. IV: 6-12 hours for initial effect, up to 24 hours for full effect.[7]Long-lasting.Can cause resistance to subsequent warfarin therapy. IV administration carries a small risk of anaphylaxis.[7]
Fresh Frozen Plasma (FFP) Provides a direct source of all coagulation factors, including the vitamin K-dependent factors.[6]Rapid (immediate upon infusion).Short (dependent on the half-life of the infused factors, typically a few hours).Requires large infusion volumes, blood group compatibility, and carries risks of transfusion-related complications.[10]
Prothrombin Complex Concentrates (PCCs) Provide a concentrated source of vitamin K-dependent clotting factors (II, VII, IX, X).[6][8]Very rapid (minutes).Variable, depending on the specific PCC formulation and patient factors.Smaller infusion volume than FFP. Carries a risk of thromboembolic events.[10]

Experimental Protocols for Assessing Warfarin Reversal:

The efficacy of warfarin reversal agents is typically assessed in clinical studies by monitoring the change in the International Normalized Ratio (INR) over time. A common experimental protocol involves:

  • Patient Selection: Enrolling patients with an elevated INR who require urgent reversal due to major bleeding or the need for an emergency procedure.

  • Baseline Measurement: Recording the baseline INR, clinical status, and details of the bleeding event.

  • Intervention: Administering the reversal agent (e.g., a specific dose of Vitamin K, FFP, or PCC).

  • Serial INR Monitoring: Measuring the INR at predefined intervals post-administration (e.g., 15 minutes, 1 hour, 6 hours, 12 hours, 24 hours) to assess the rate and extent of correction.

  • Clinical Outcome Assessment: Evaluating clinical outcomes such as hemostasis (cessation of bleeding), adverse events (e.g., thromboembolic complications), and mortality.

Start Warfarin Over-anticoagulation (Elevated INR) Decision Assess Clinical Situation (Bleeding vs. Urgent Procedure) Start->Decision No_Bleed Asymptomatic / Minor Bleed Decision->No_Bleed No Major_Bleed Major Bleeding / Emergency Surgery Decision->Major_Bleed Yes Hold_Warfarin Hold Warfarin No_Bleed->Hold_Warfarin IV_VitK Administer IV Vitamin K Major_Bleed->IV_VitK PCC Administer Prothrombin Complex Concentrate (PCC) Major_Bleed->PCC Preferred for rapid reversal Oral_VitK Administer Oral Vitamin K Hold_Warfarin->Oral_VitK If INR very high FFP Administer Fresh Frozen Plasma (FFP) PCC->FFP Alternative if PCC unavailable

Figure 2. Decision workflow for reversing warfarin's anticoagulant effect.

Conclusion

The ability to reverse anticoagulation is a paramount safety consideration in the development and clinical use of these agents. For warfarin, decades of clinical experience have led to well-defined and effective reversal strategies, supported by a wealth of experimental data. In contrast, this compound, as an investigational drug, currently lacks any publicly available information on the reversibility of its anticoagulant effect. This significant knowledge gap will need to be addressed through rigorous preclinical and clinical studies before its potential role in anticoagulant therapy can be fully evaluated. For researchers and drug development professionals, the development of a specific reversal agent or a clear protocol for managing bleeding would be a critical step in the future clinical development of this compound or other novel anticoagulants.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Tanogitran and Rivaroxaban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of two anticoagulant agents: Tanogitran, a dual inhibitor of Factor Xa and thrombin, and rivaroxaban, a direct Factor Xa inhibitor. This analysis is supported by experimental data to assist researchers and drug development professionals in understanding the distinct characteristics of these two compounds.

Executive Summary

This compound and rivaroxaban, while both targeting the coagulation cascade, exhibit different pharmacokinetic properties. Rivaroxaban is an orally administered drug with rapid absorption and a well-defined metabolic pathway. This compound, studied in its intravenous formulation as BIBT 986, demonstrates linear pharmacokinetics and a dual mechanism of action. This guide will delve into their absorption, distribution, metabolism, and excretion profiles, supported by data from clinical investigations.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound (administered intravenously) and rivaroxaban (administered orally).

Pharmacokinetic ParameterThis compound (BIBT 986)Rivaroxaban
Mechanism of Action Dual inhibitor of Factor Xa and thrombin (Factor IIa)[1][2]Direct inhibitor of Factor Xa[3]
Administration Route Intravenous Infusion[1][2]Oral[3]
Absorption Not applicable (intravenous)Rapid, with maximum plasma concentrations (Tmax) reached in 2-4 hours.[3] Oral bioavailability is high (80-100%) for the 10 mg dose.[3]
Distribution Volume of distribution at steady state (Vss) of approximately 50 L.[1][2]High plasma protein binding (approximately 92-95%).
Metabolism Information on metabolic pathways is not extensively detailed in the provided results.Approximately two-thirds of the dose undergoes metabolic degradation via CYP3A4/5 and CYP2J2.[4]
Elimination Half-life Dominant half-life of about 6 hours, with a terminal half-life of approximately 12 hours.[1][2]5-9 hours in young healthy subjects and 11-13 hours in the elderly.
Excretion Approximately 50% is excreted via the kidneys.[1][2]About one-third of the drug is excreted unchanged via the kidneys, with the remaining two-thirds eliminated as inactive metabolites through renal and hepatobiliary routes.[4]
Pharmacokinetics Linearity Linear pharmacokinetics over the tested dose range.[1][2]Dose-proportional pharmacokinetics.[3]
Analytical Method High-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1][2]High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3]

Experimental Protocols

The determination of the pharmacokinetic profiles of this compound and rivaroxaban relies on robust bioanalytical methods. Below are detailed methodologies representative of those used in clinical studies.

Quantification of this compound and Rivaroxaban in Plasma and Urine

Objective: To accurately measure the concentration of the anticoagulants in biological matrices to determine pharmacokinetic parameters.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Preparation:

    • Collect blood samples into tubes containing an anticoagulant (e.g., citrate or EDTA) at predetermined time points after drug administration.

    • Centrifuge the blood samples to separate the plasma.

    • For urine samples, collect over specified intervals.

    • To a known volume of plasma or urine, add an internal standard (a molecule with similar chemical properties to the analyte but with a different mass).

    • Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples to remove proteins that can interfere with the analysis.

    • Centrifuge the mixture and collect the supernatant for analysis.

  • Chromatographic Separation (HPLC):

    • Inject the prepared sample into an HPLC system.

    • Use a C18 reversed-phase column to separate the drug from other components in the sample matrix.

    • Employ a mobile phase gradient, typically consisting of a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is adjusted to ensure optimal separation and peak shape.

  • Detection (Tandem Mass Spectrometry - MS/MS):

    • The eluent from the HPLC column is introduced into the mass spectrometer.

    • Utilize an electrospray ionization (ESI) source in positive ion mode to generate charged parent ions of the drug and the internal standard.

    • In the first quadrupole, select the parent ion of the specific drug.

    • In the second quadrupole (collision cell), fragment the parent ion by collision with an inert gas (e.g., argon).

    • In the third quadrupole, select specific product ions for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

    • The detector measures the intensity of the product ions, which is proportional to the concentration of the drug in the sample.

  • Data Analysis:

    • Construct a calibration curve by analyzing samples with known concentrations of the drug.

    • Determine the concentration of the drug in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

    • Use the resulting concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using specialized software.

Visualizations

Coagulation Cascade and Inhibitor Targets

The following diagram illustrates the coagulation cascade and the points of inhibition for this compound and rivaroxaban.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X VIII Factor VIII Thrombin Thrombin (Factor IIa) X->Thrombin activates Prothrombin TF Tissue Factor VIIa VIIa TF->VIIa activates VII Factor VII VIIa->X V Factor V Prothrombin Prothrombin (Factor II) Fibrin Fibrin Thrombin->Fibrin activates Fibrinogen Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban Rivaroxaban->X This compound This compound This compound->X This compound->Thrombin

Caption: Inhibition points of rivaroxaban and this compound in the coagulation cascade.

Experimental Workflow for a Pharmacokinetic Study

The diagram below outlines a typical workflow for a clinical pharmacokinetic study.

PK_Workflow SubjectRecruitment Subject Recruitment & Screening InformedConsent Informed Consent SubjectRecruitment->InformedConsent DrugAdministration Drug Administration (Oral or IV) InformedConsent->DrugAdministration SampleCollection Serial Blood & Urine Sample Collection DrugAdministration->SampleCollection SampleProcessing Sample Processing (e.g., Centrifugation) SampleCollection->SampleProcessing SampleAnalysis Bioanalysis (HPLC-MS/MS) SampleProcessing->SampleAnalysis DataAnalysis Pharmacokinetic Data Analysis SampleAnalysis->DataAnalysis ReportGeneration Report Generation DataAnalysis->ReportGeneration

Caption: A generalized workflow for a clinical pharmacokinetic study.

References

Safety Operating Guide

Navigating the Safe Disposal of Tanogitran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Tanogitran Disposal

Given that this compound is a research chemical with potential biological activity as a dual inhibitor of Factor Xa and thrombin, it should be treated as hazardous waste.[1] The fundamental principle is to prevent its release into the environment and to minimize exposure to laboratory personnel.

Step-by-Step Disposal Procedures

Researchers must adhere to the following procedures for the safe disposal of this compound and associated waste:

  • Waste Segregation and Collection:

    • All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and lab consumables (e.g., weighing boats, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.[2][3]

    • Liquid waste containing this compound, such as solutions from experiments, should be collected in a separate, compatible, and leak-proof hazardous waste container.[3] Do not mix with other solvent waste streams unless compatibility has been verified.

  • Containerization and Labeling:

    • Use containers that are chemically resistant and can be securely sealed.[3]

    • Each waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3] The label should also include the date when waste was first added to the container.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure that the storage area is well-ventilated and that incompatible waste types are segregated.

  • Disposal of Empty Containers:

    • Thoroughly empty any original containers of this compound.

    • Rinse the empty container with a suitable solvent (e.g., ethanol or methanol) three times. The rinsate should be collected and disposed of as hazardous liquid waste.[3]

    • After rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, or in accordance with institutional guidelines for chemically contaminated glassware or plastic.[3][4]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5] Never dispose of this compound down the drain or in the regular trash.[6]

Quantitative Data Summary

While no specific quantitative data for disposal was found, the following table summarizes key chemical and physical properties of this compound relevant for its handling and safety considerations.[7]

PropertyValue
Molecular FormulaC25H31N7O3
Molecular Weight477.6 g/mol
CAS Number637328-69-9

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not publicly available. The procedures outlined above are based on general best practices for the disposal of hazardous chemical and pharmaceutical waste in a laboratory setting. It is imperative to consult and adhere to your institution's specific waste management policies and procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tanogitran_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Start This compound Waste Generated Solid_Waste Solid Waste (e.g., unused compound, contaminated PPE) Start->Solid_Waste Is it solid? Liquid_Waste Liquid Waste (e.g., experimental solutions) Start->Liquid_Waste Is it liquid? Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Store_Waste Store Securely in Designated Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Arrange_Pickup Arrange for Disposal via EHS or Licensed Contractor Store_Waste->Arrange_Pickup End Proper Disposal Complete Arrange_Pickup->End

A flowchart illustrating the decision-making and procedural steps for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Tanogitran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Tanogitran, a potent dual inhibitor of Factor Xa and thrombin. Adherence to these procedures is essential for minimizing exposure risk and maintaining a safe laboratory environment. Note that a specific Safety Data Sheet (SDS) for this compound was not found during the initial search; therefore, these recommendations are based on established best practices for handling potent pharmaceutical compounds. A substance-specific risk assessment should always be performed prior to handling.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table outlines the recommended PPE for various tasks involving this compound.

TaskRecommended Personal Protective Equipment
Handling Solid this compound (e.g., weighing, preparing solutions)Primary: • Nitrile gloves (double-gloving is recommended)[1] • Safety glasses with side shields or chemical splash goggles[2] • Fully buttoned lab coat[2] Secondary (based on risk assessment): • Face shield[2] • Respiratory protection (e.g., N95 respirator), particularly if there is a risk of generating aerosols.[3]
Handling Solutions of this compound Primary: • Nitrile gloves[2] • Safety glasses with side shields or chemical splash goggles[2] • Lab coat[2]
Spill Cleanup Primary: • Chemical-resistant gloves (e.g., double-layered nitrile)[1] • Chemical splash goggles[2] • Lab coat[2] • Disposable shoe covers Secondary (for larger spills or higher concentrations): • Face shield[2] • Respiratory protection[3] • Chemical-resistant apron or coveralls
Disposal of Waste Primary: • Nitrile gloves[2] • Safety glasses[2] • Lab coat[2]

Experimental Protocols

Safe Handling Procedures
  • Preparation and Engineering Controls:

    • All work with solid this compound or concentrated solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and a safety shower are readily accessible.

    • Before beginning work, de-clutter the workspace of any non-essential items.

  • Donning PPE:

    • Always wash hands thoroughly before putting on any PPE.[1]

    • Inspect all PPE for any signs of damage before use.

    • Don a lab coat and ensure it is fully buttoned.

    • Put on the first pair of nitrile gloves. If your risk assessment indicates, wear a second pair of gloves over the first.[1]

    • Wear safety glasses with side shields or chemical splash goggles.

    • If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Handling this compound:

    • When weighing the solid compound, do so within a fume hood or a balance enclosure to prevent the inhalation of airborne particles.

    • Handle all solutions containing this compound with care to avoid splashes and spills.

    • Utilize appropriate laboratory equipment, such as spatulas and pipettes with disposable tips, for handling.

    • Keep all containers of this compound tightly sealed when not in immediate use.

  • Decontamination and Doffing PPE:

    • Upon completion of handling procedures, decontaminate the work surface with a suitable cleaning agent.

    • Remove PPE in a sequence that minimizes the risk of self-contamination.

    • If double-gloving, remove the outer pair of gloves first.

    • Remove the lab coat by turning it inside out during removal.

    • Remove the inner pair of gloves.

    • Thoroughly wash hands with soap and water.

Disposal Plan
  • Waste Segregation:

    • All solid waste that has come into contact with this compound (e.g., used gloves, weigh boats, contaminated paper towels) must be collected in a designated and clearly labeled hazardous waste container.

    • All liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Under no circumstances should this waste be poured down the drain.[4]

  • Container Management:

    • Hazardous waste containers must be kept securely closed when not in use.[4]

    • Ensure that all waste containers are accurately and clearly labeled with their contents.

  • Disposal Procedure:

    • Strictly follow your institution's specific guidelines for the disposal of hazardous chemical waste.

    • Unused or expired this compound should be disposed of as hazardous chemical waste, especially if a drug take-back program is not available.[5] Do not discard it in the regular trash or flush it, unless explicitly directed by a safety data sheet or institutional guidelines.[5][6]

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. The defaced, empty container can then be disposed of in accordance with institutional policy.[4]

Visualization of PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling This compound task_assessment Assess Task: Solid, Liquid, Spill, or Disposal? start->task_assessment solid_handling Handling Solid task_assessment->solid_handling Solid liquid_handling Handling Liquid task_assessment->liquid_handling Liquid spill_cleanup Spill Cleanup task_assessment->spill_cleanup Spill disposal Waste Disposal task_assessment->disposal Disposal primary_ppe Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves solid_handling->primary_ppe double_glove Double Gloving solid_handling->double_glove respiratory_protection Respiratory Protection (e.g., N95) solid_handling->respiratory_protection liquid_handling->primary_ppe spill_cleanup->primary_ppe spill_cleanup->double_glove face_shield Face Shield spill_cleanup->face_shield chem_resistant_ppe Enhanced PPE: - Chemical Apron - Shoe Covers spill_cleanup->chem_resistant_ppe disposal->primary_ppe end Proceed with Task primary_ppe->end double_glove->end respiratory_protection->end face_shield->end chem_resistant_ppe->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tanogitran
Reactant of Route 2
Tanogitran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.